Butabarbital-d5
Description
Structure
3D Structure
Properties
IUPAC Name |
5-butan-2-yl-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)/i2D3,5D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIHAIZYIMGOAB-ZTIZGVCASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1(C(=O)NC(=O)NC1=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661836 | |
| Record name | Butabarbital-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215565-64-2 | |
| Record name | Butabarbital-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
mechanism of action of butabarbital compounds
Technical Guide for Drug Development Professionals
Executive Summary
Butabarbital (5-ethyl-5-sec-butylbarbituric acid) represents a distinct class of intermediate-acting barbiturates utilized primarily for their sedative-hypnotic properties. Unlike benzodiazepines, which increase the frequency of chloride channel opening events, butabarbital modulates the GABA-A receptor complex to increase the mean open duration of the chloride ionophore.[1] This fundamental mechanistic difference underpins its linear dose-response curve and higher ceiling for CNS depression. This guide dissects the molecular pharmacology, structure-activity relationships (SAR), and experimental protocols required to validate butabarbital’s activity in a drug discovery context.
Molecular Pharmacology: The GABA-A Interaction
The primary target of butabarbital is the Gamma-Aminobutyric Acid Type A (GABA-A) receptor , a ligand-gated ionotropic chloride channel.[2]
Allosteric Modulation Mechanism
Butabarbital binds to a distinct allosteric site on the GABA-A receptor, separate from the orthosteric GABA binding site (located at the
-
Binding Domain: Current structural biology models suggest barbiturates bind within transmembrane pockets at the
and interfaces. -
Conformational Change: Binding stabilizes the receptor in the open-channel conformation, thereby increasing the affinity of the receptor for GABA.[3]
-
Direct Gating (High Concentration): At supraclinical concentrations, butabarbital possesses GABA-mimetic activity , capable of directly gating the chloride channel in the absence of GABA. This contrasts with benzodiazepines, which require GABA for effect.[4]
Synaptic Inhibition
The net result of this interaction is a massive influx of
-
Hyperpolarization: The resting membrane potential shifts from -70 mV toward the chloride equilibrium potential (-85 mV).
-
Shunting Inhibition: The open conductance reduces the membrane resistance, effectively "shunting" excitatory currents (e.g., AMPA/NMDA) and preventing the neuron from reaching the action potential threshold.
Structure-Activity Relationship (SAR)
The pharmacological profile of butabarbital is strictly dictated by its chemical structure.
| Structural Feature | Chemical Moiety | Pharmacological Consequence |
| 5,5-Disubstitution | Ethyl + sec-Butyl groups | Essential for sedative activity.[1] Unsubstituted (barbituric acid) is inactive because it is too acidic and cannot cross the BBB. |
| C5 Side Chain Length | sec-Butyl (Branched) | Provides optimal lipophilicity (logP ~1.7) for intermediate onset and duration. Branching increases potency compared to straight chains (e.g., n-butyl). |
| N1/N3 Substitution | Hydrogen (Unsubstituted) | Maintains susceptibility to tautomerization; N-methylation (e.g., methohexital) would shorten duration and increase convulsant liability. |
| C2 Moiety | Oxygen (Oxybarbiturate) | Slower onset compared to thiobarbiturates (sulfur at C2, e.g., thiopental). |
Visualization: Signaling Pathway
The following diagram illustrates the differential modulation of the GABA-A receptor by butabarbital compared to benzodiazepines and endogenous GABA.
Figure 1: Mechanism of Action. Butabarbital stabilizes the open channel state, distinct from BZD frequency modulation.
Experimental Validation Framework
To rigorously validate the mechanism of action of a butabarbital compound, two complementary assays are required: Radioligand Binding (structural) and Whole-Cell Patch Clamp (functional).
Protocol A: [35S]TBPS Radioligand Binding Assay
Rationale: t-Butylbicyclophosphorothionate (TBPS) binds to the chloride channel pore. Barbiturates allosterically displace TBPS. This assay confirms the drug interacts with the pore-gating mechanism.
Self-Validating Step: The inclusion of a saturating concentration of GABA (10 µM) should enhance the displacement potency of butabarbital, confirming positive allosteric coupling.
Workflow:
-
Membrane Preparation: Homogenize rat cortical tissue in 50 mM Tris-citrate buffer (pH 7.4). Centrifuge at 20,000 x g for 20 min. Wash 3x to remove endogenous GABA.
-
Incubation:
-
Ligand: 2 nM [35S]TBPS.
-
Test Compound: Butabarbital (10 nM - 100 µM).
-
Buffer: 200 mM KBr, 50 mM Tris-citrate (KBr is critical to stabilize the TBPS site).
-
Time: Incubate for 90 minutes at 25°C.
-
-
Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Plot % Inhibition vs. Log[Concentration] to determine IC50.
Protocol B: Whole-Cell Patch-Clamp Electrophysiology
Rationale: Directly measures the chloride current (
Workflow:
-
Cell System: HEK293 cells transiently transfected with human
GABA-A receptor cDNAs. -
Solutions:
-
Internal (Pipette): 140 mM CsCl, 10 mM HEPES, 1 mM EGTA, 2 mM Mg-ATP (pH 7.3). High chloride sets
to ~0 mV. -
External (Bath): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
-
Recording:
-
Establish Giga-ohm seal and break-in (whole-cell configuration).
-
Voltage clamp at -60 mV.
-
-
Application:
-
Apply GABA EC20 (concentration producing 20% max response) for 2 seconds.
-
Washout (30s).
-
Co-apply GABA EC20 + Butabarbital (varying concentrations).
-
-
Data Analysis: Calculate Potentiation (%) :
.
Metabolic & Pharmacokinetic Profile
Understanding the metabolic fate is crucial for interpreting in vivo duration of action.
-
Metabolism: Hepatic oxidation via CYP2C9 and CYP2C19 (primary) and CYP3A4 (secondary).
-
Biotransformation: The sec-butyl side chain is oxidized to a carboxylic acid or ketone derivative (inactive), which is then glucuronidated and excreted renally.
-
Enzyme Induction: Butabarbital induces CYP2B and CYP3A4 subfamilies, leading to auto-induction (increased clearance of itself over time) and potential drug-drug interactions (e.g., reducing efficacy of oral contraceptives or warfarin).
Figure 2: [35S]TBPS Binding Assay Workflow for validating pore interaction.
References
-
Barbiturate Mechanism of Action : Barbiturates act as positive allosteric modulators and, at higher doses, as agonists of GABAA receptors.[5] Wikipedia.
-
Structure-Activity Relationship : 5,5-disubstituted barbituric acid is the prime requirement for the barbiturates to be sedative hypnotics.[1] GPAT India.
-
TBPS Binding Assay Protocol : Characterization of [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding to GABAA receptors in postmortem human brain. British Journal of Pharmacology.
-
Pharmacokinetics & Metabolism : Butabarbital has a particularly fast onset of effects and short duration of action compared to other barbiturates.[6] PubChem.[6][7]
-
Electrophysiology of GABA Receptors : Electrophysiology of ionotropic GABA receptors. PMC - PubMed Central.
-
Enzyme Induction : Effects of barbiturates on the hepatic cytochrome P-450 dependent enzyme system. PubMed.
Sources
- 1. BUTABARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. m.youtube.com [m.youtube.com]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Barbiturate - Wikipedia [en.wikipedia.org]
- 6. Butabarbital | C10H16N2O3 | CID 2479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Butabarbital Sodium | C10H15N2NaO3 | CID 23690439 - PubChem [pubchem.ncbi.nlm.nih.gov]
mass spectrometry fragmentation pattern of Butabarbital-d5
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Butabarbital-d5
Butabarbital (5-ethyl-5-sec-butylbarbituric acid) is a short-to-intermediate acting barbiturate historically prescribed for its sedative and hypnotic properties.[1][2] As a member of a class of drugs with a narrow therapeutic index and potential for abuse, its accurate quantification in biological matrices is paramount for clinical toxicology, forensic analysis, and pharmacokinetic studies. The gold standard for such quantification is mass spectrometry, typically coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC).
The inherent challenge with any quantitative mass spectrometry is managing analytical variability arising from sample preparation, matrix effects, and instrument performance. To achieve the highest degree of accuracy and precision, the stable isotope-labeled internal standard (SIL-IS) method is the universally accepted best practice. This compound, a deuterated analog of the parent drug, serves this critical role.[3] This guide, written from the perspective of a senior application scientist, provides an in-depth exploration of the fragmentation patterns of butabarbital and its d5-labeled internal standard, explaining the causal mechanisms that underpin robust analytical method development.
1.1 The Critical Role of this compound in Quantitative Analysis
A SIL-IS like this compound is the ideal internal standard because it co-elutes chromatographically with the unlabeled analyte and exhibits nearly identical chemical and physical properties during extraction and ionization.[4][5] Its mass difference ensures it is distinguishable by the mass spectrometer. By adding a known concentration of this compound to every sample, calibrator, and quality control, it serves as a reliable proxy. Any loss of analyte during sample preparation or any suppression or enhancement of the ion signal due to the sample matrix will affect the SIL-IS to the same degree as the target analyte. The final quantification is based on the ratio of the analyte response to the internal standard response, thereby correcting for these variations and ensuring a self-validating, trustworthy protocol.[6]
1.2 Overview of Analytical Platforms: GC-MS and LC-MS/MS
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for barbiturate analysis.[7][8][9] However, the choice of platform dictates the type of ionization and, consequently, the entire fragmentation cascade.
-
GC-MS typically employs Electron Ionization (EI), a high-energy, "hard" ionization technique that induces extensive and often complex fragmentation.[7]
-
LC-MS/MS most commonly uses Electrospray Ionization (ESI), a "soft" ionization technique that typically preserves the molecular ion, which is then subjected to controlled fragmentation in the collision cell. For barbiturates, ESI is usually performed in negative ion mode due to the acidic nature of the N-H protons on the barbiturate ring.[8][10]
Foundational Principles of Barbiturate Mass Spectrometry
Barbiturates are notoriously susceptible to dissociation in a mass spectrometer. Their structure, featuring alkyl side chains on a non-aromatic heterocyclic ring with multiple carbonyl and amine groups, makes them prone to extensive fragmentation and rearrangement upon ionization.[7][11][12] This can make structural elucidation challenging and highlights the need for well-characterized fragmentation pathways for reliable identification. Hard ionization techniques like EI often fail to produce a significant molecular ion peak, complicating initial identification without library matching.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
In GC-MS, analytes are vaporized and bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation (M+•) that is energetically unstable and rapidly fragments.
3.1 Electron Ionization (EI) Fragmentation Mechanism of Butabarbital
The molecular weight of butabarbital (C10H16N2O3) is 212.25 g/mol .[2] Its EI mass spectrum is characterized by several intense fragment ions rather than a prominent molecular ion. The primary fragmentation pathways involve cleavages of the two alkyl groups at the C5 position.[11][12]
Key observed fragments for butabarbital include m/z 183, 156, and 141.[2]
-
Formation of m/z 183 ([M-C2H5]+): This ion arises from a simple alpha-cleavage, with the loss of the ethyl group (mass 29 Da) from the molecular ion. This is a common and predictable fragmentation for molecules with ethyl substituents.
-
Formation of m/z 156: This is a highly characteristic and often the base peak for many C5-disubstituted barbiturates. Its formation involves the loss of the larger sec-butyl side chain (mass 57 Da) accompanied by a hydrogen rearrangement. The resulting ion is a stable, resonance-delocalized structure containing the barbiturate ring and the remaining ethyl group.
-
Formation of m/z 141: This fragment can be formed via multiple pathways, including the subsequent loss of a methyl group from the m/z 156 ion or other complex rearrangements.
3.2 Elucidating the this compound Fragmentation Pattern
The utility of this compound as an internal standard in GC-MS hinges on its fragmentation producing at least one unique, high-intensity ion that is shifted in mass from any major butabarbital fragment. The position of the deuterium labels is critical. Assuming the common synthetic route where the ethyl group is labeled (C2D5), the molecular weight shifts to ~217 Da.
-
Molecular Ion (M'+•): m/z 217.
-
Loss of the sec-butyl group (-C4H9•): The loss of the unlabeled side chain (57 Da) would result in a fragment at m/z 161 (217 - 56, accounting for H rearrangement). This provides a clean +5 Da shift from the m/z 156 base peak of the unlabeled analyte, making the 161 m/z ion an excellent choice for quantification of the internal standard.
-
Loss of the deuterated ethyl group (-C2D5•): The mass of a C2D5 radical is ~34 Da. Loss of this group from the m/z 217 molecular ion would yield a fragment at m/z 183 (217 - 34). This is problematic, as it creates an ion with the same nominal mass as a major fragment of the unlabeled analyte, leading to isotopic cross-contribution and compromising quantification.[6]
Therefore, the selection of the monitored ion is crucial. Monitoring the transition corresponding to the loss of the unlabeled side chain (m/z 161 for the IS) is the scientifically sound choice.
Table 1: Key EI Fragments for Butabarbital and this compound (assuming d5 on ethyl group)
| Analyte | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Postulated Neutral Loss | Rationale for Use |
| Butabarbital | 212 | 156 | C4H8 (sec-butylene) | High intensity, characteristic fragment. Ideal for quantification. |
| Butabarbital | 212 | 183 | C2H5 (ethyl radical) | Confirmatory ion. |
| This compound | 217 | 161 | C4H8 (sec-butylene) | High intensity, shifted +5 Da from analyte quantifier. Ideal IS ion. |
| This compound | 217 | 183 | C2D5 (d5-ethyl radical) | Avoid. Creates isobaric interference with analyte fragment. |
Diagram 1: Proposed EI Fragmentation of Butabarbital
Caption: Proposed EI fragmentation pathway for Butabarbital.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers superior specificity and often higher sensitivity for analyzing drugs in complex biological matrices like blood and urine.[9] The standard workflow involves soft ionization followed by tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM).
4.1 Electrospray Ionization (ESI) in Negative Mode
Butabarbital, with its two acidic N-H protons (pKa ~7-8), readily loses a proton in the ESI source, especially with a basic mobile phase, to form a stable deprotonated molecule, [M-H]-.
-
Butabarbital Precursor Ion: m/z 211.1
-
This compound Precursor Ion: m/z 216.1
4.2 Collision-Induced Dissociation (CID) of Butabarbital and this compound
The selected precursor ions are isolated in the first quadrupole, passed into a collision cell filled with an inert gas (e.g., argon), and fragmented through energetic collisions. The resulting product ions are then analyzed in the third quadrupole. The key is to identify specific and intense precursor-to-product ion transitions.
While the exact fragmentation pathways can be complex, they generally involve the cleavage and loss of the alkyl side chains or opening of the barbiturate ring. The goal is to find a transition where the deuterated portion is retained in the product ion for the internal standard, providing a predictable mass shift.
Table 2: Representative MRM Transitions for Quantitative LC-MS/MS Analysis
| Compound | Precursor Ion [M-H]- (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Notes |
| Butabarbital | 211.1 | 168.1 | 125.1 | The quantifier (168.1) likely corresponds to the loss of C3H7 from the sec-butyl group. The qualifier provides additional confirmation. |
| This compound | 216.1 | 173.1 | 130.1 | The +5 Da shift in both quantifier and qualifier transitions confirms the label is retained, providing an ideal internal standard for robust quantification. |
Note: The exact m/z values and collision energies must be empirically optimized on the specific mass spectrometer being used.
Practical Application: A Validated Protocol Outline
A self-validating system is built on a foundation of rigorous experimental design. The following outlines a typical workflow.
5.1 Experimental Workflow
-
Sample Preparation: To a fixed volume of sample (e.g., 100 µL of urine or plasma), add the this compound internal standard solution.[10]
-
Extraction: Perform protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove matrix interferences.
-
Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
LC Separation: Inject the sample onto a C18 reverse-phase column for chromatographic separation.[8][9]
-
MS/MS Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in negative ESI and MRM mode, monitoring the transitions specified in Table 2.
-
Quantification: Calculate the peak area ratio of the butabarbital quantifier transition to the this compound quantifier transition. Determine the concentration from a calibration curve constructed using the same method.
Diagram 2: Quantitative Analysis Workflow using SIL-IS
Caption: Standard workflow for validated quantitative analysis.
Conclusion: Synthesizing the Data for Robust Analysis
Understanding the fundamental fragmentation mechanisms of butabarbital and its deuterated internal standard, this compound, is not an academic exercise; it is the cornerstone of developing robust, reliable, and defensible quantitative methods. For GC-MS, the key is to leverage the characteristic loss of the sec-butyl side chain, leading to the m/z 156 ion for the analyte and the corresponding shifted m/z 161 ion for the d5-labeled standard. For the more specific and sensitive LC-MS/MS analysis, monitoring the precursor and product ions in MRM mode provides unparalleled selectivity, with the stable isotope label ensuring the highest level of analytical accuracy. By grounding experimental choices in the causal chemistry of ion formation, researchers can build self-validating systems that deliver trustworthy results in any drug development or clinical setting.
References
- Determination of Barbiturates by Femtosecond Ioniz
- A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9- tetrahydrocannabinol. Agilent.
- Butabarbital. PharmaCompass.com.
- This compound (CRM). Cayman Chemical.
- Butabarbital.
- Determination of Barbiturates by Femtosecond Ionization Mass Spectrometry.
- Determination of Barbiturates by Femtosecond Ionization Mass Spectrometry.
- Mass spectra and structures of secobarbital (A); secobarbital-d 5 (B); and pentobarbital (C)-all as di-butyl-derivatives.
- Validated LC–MS-MS Method for Simultaneous Analysis of 17 Barbiturates in Horse Plasma for Doping Control. Oxford Academic.
- Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry.
- Analysis of Barbitur
- Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard. PubMed.
- Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M
Sources
- 1. Butabarbital | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Butabarbital | C10H16N2O3 | CID 2479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Analysis of Barbiturates in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Determination of Barbiturates by Femtosecond Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Introduction: The Subtle Power of a Single Neutron
An In-Depth Technical Guide to the Purpose of Deuterium Labeling in Drug Analysis
In the landscape of modern drug discovery and development, precision and accuracy are paramount. From quantifying a drug's concentration in a patient's plasma to understanding its metabolic fate, every decision is data-driven. One of the most elegant and powerful tools available to the analytical scientist is the strategic substitution of hydrogen atoms with their stable, heavier isotope, deuterium (²H or D). This seemingly minor structural modification—the addition of a single neutron—unlocks a suite of analytical capabilities that are fundamental to modern pharmaceutical analysis.[1]
Deuterium labeling is not merely about adding mass; it leverages a quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE) to provide profound insights and tangible advantages.[][3] The covalent bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[4][5] Consequently, more energy is required to break a C-D bond, which can significantly slow down chemical reactions where C-H bond cleavage is the rate-limiting step.[][3] This principle is the cornerstone of deuterium's utility, enabling its application in three critical areas of drug analysis: as the gold standard for internal standards in quantitative bioanalysis, as a mechanistic probe in metabolism studies, and as a strategy to enhance the pharmacokinetic properties of drugs themselves.
This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the core purposes of deuterium labeling. It moves beyond simple definitions to explain the causality behind experimental choices, offering field-proven insights into the application of this indispensable technique.
The Gold Standard: Deuterium-Labeled Internal Standards in Quantitative Bioanalysis
The most widespread application of deuterium labeling in drug analysis is in the synthesis of internal standards (IS) for quantitative mass spectrometry (MS).[6][7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous validation of bioanalytical methods to ensure data integrity for clinical and nonclinical studies.[8][9] A suitable internal standard is a critical component of this validation.
Causality: Why a Deuterated IS is Superior
Liquid chromatography-mass spectrometry (LC-MS) is the workhorse for quantifying drugs in complex biological matrices like plasma or urine. However, the accuracy of this technique can be compromised by several factors, including sample loss during extraction, variability in instrument response, and matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte.[10]
An ideal internal standard is a compound added at a known concentration to every sample, standard, and quality control (QC) at the beginning of the sample preparation process.[8] It should behave as identically to the analyte as possible throughout extraction, chromatography, and ionization. By tracking the IS signal, one can normalize the analyte signal, thereby correcting for variability.
This is where deuterium-labeled standards excel. As stable isotope-labeled (SIL) analogs, they are chemically identical to the analyte, ensuring they:
-
Co-elute chromatographically: They have nearly identical retention times to the unlabeled drug.
-
Exhibit similar extraction recovery: They are lost or recovered to the same extent as the analyte during sample processing.
-
Experience identical ionization effects: They are suppressed or enhanced by the matrix in the same way as the analyte.[7]
Despite this near-identical chemical behavior, the mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[11] This combination of properties makes deuterated compounds the preferred choice for internal standards, leading to highly accurate and reproducible results.[7][10]
Experimental Protocol: Bioanalytical Method Validation Using a Deuterated IS
The following is a generalized workflow for validating an LC-MS/MS method for the quantification of a drug in human plasma, adhering to the principles outlined in the ICH M10 guidance.[9]
Objective: To validate a method for its selectivity, accuracy, precision, and stability.
Methodology:
-
Stock Solution Preparation: Prepare separate, authenticated stock solutions of the analyte (drug) and the deuterated internal standard (e.g., Drug-d4) in an appropriate organic solvent.
-
Calibration Standards & Quality Controls (QCs): Spike blank human plasma with the analyte stock solution to create a series of calibration standards covering the expected concentration range. The lowest standard defines the Lower Limit of Quantification (LLOQ). Separately, prepare QCs at a minimum of four levels: LLOQ, low, medium, and high concentrations.
-
Sample Preparation (Protein Precipitation - Example):
-
Aliquot 50 µL of each standard, QC, and study sample into a 96-well plate.
-
Add 10 µL of the deuterated IS working solution to every well (except blank matrix wells).
-
Vortex-mix briefly.
-
Add 200 µL of cold acetonitrile (protein precipitation agent) to each well.
-
Vortex-mix thoroughly for 2 minutes to precipitate plasma proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the prepared samples. The mass spectrometer is set to monitor at least one specific mass transition for the analyte and one for the deuterated IS.
-
Data Processing: For each injection, calculate the peak area ratio of the analyte to the IS.
-
Calibration Curve Construction: Plot the peak area ratios of the calibration standards against their nominal concentrations. Apply a linear regression (typically with 1/x² weighting) to generate a calibration curve.
-
Validation Assessment:
-
Selectivity: Analyze at least six different sources of blank plasma to ensure no endogenous peaks interfere with the analyte or IS.[12]
-
Accuracy & Precision: Analyze replicate QCs (n≥5) at each concentration level across multiple days. The mean concentration must be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) must not exceed 15% (20% at the LLOQ).[12]
-
Stability: Assess the stability of the analyte in plasma under various conditions (e.g., bench-top, freeze-thaw cycles, long-term storage) by analyzing QCs stored under these conditions against a freshly prepared calibration curve.[13]
-
Data Presentation: Key Bioanalytical Validation Parameters
| Parameter | Acceptance Criteria (ICH M10) | Purpose |
| Selectivity | No significant interference at the retention time of the analyte and IS in blank matrix. | Ensures the method measures only the intended drug. |
| Calibration Curve | r² ≥ 0.99 is recommended. 75% of standards must meet accuracy criteria. | Establishes the relationship between response and concentration. |
| Accuracy (Within-run & Between-run) | Mean concentration within ±15% of nominal (±20% at LLOQ).[12] | Measures the closeness of measured values to the true value. |
| Precision (Within-run & Between-run) | CV ≤ 15% (≤ 20% at LLOQ). | Measures the reproducibility of the results. |
| Matrix Effect | Assessed to ensure it does not compromise accuracy and precision. | Evaluates the impact of the biological matrix on ionization. |
| Stability | Analyte concentration remains within ±15% of the baseline value. | Confirms the drug does not degrade during sample handling and storage. |
Visualization: Quantitative Analysis Workflow
Caption: Workflow for quantitative analysis using a deuterated internal standard.
A Mechanistic Probe: Elucidating Drug Metabolism Pathways
Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial for assessing its safety and efficacy.[14] Deuterium labeling serves as an invaluable tool for elucidating complex metabolic pathways and identifying the enzymes responsible.
Causality: Leveraging the Kinetic Isotope Effect (KIE)
Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step.[3][15] By strategically replacing a hydrogen atom at a potential site of metabolism with deuterium, scientists can probe the importance of that position to the drug's overall clearance.
If metabolism at the deuterated site is slowed significantly (a phenomenon known as the Deuterium Kinetic Isotope Effect ), several outcomes can be observed:
-
Reduced Rate of Metabolism: The parent drug disappears more slowly in in vitro systems (e.g., liver microsomes), indicating that the deuterated position is a significant metabolic "soft spot."[16]
-
Metabolic Switching: The metabolic machinery of the cell may shift to an alternative, non-deuterated site on the molecule. This results in a different metabolite profile, providing clear evidence of multiple competing metabolic pathways.
-
Identification of Rate-Limiting Steps: The magnitude of the KIE (expressed as the ratio of reaction rates, kH/kD) provides insight into the transition state of the reaction, helping to confirm whether C-H bond cleavage is indeed the rate-limiting step.[]
This approach allows researchers to pinpoint metabolically labile sites, understand the mechanisms of metabolite formation, and predict potential drug-drug interactions.[17][18]
Experimental Protocol: In Vitro Metabolic Stability Assay with KIE Assessment
Objective: To compare the metabolic rate of a parent drug (Drug-H) and its deuterated analog (Drug-D) and determine the KIE.
Methodology:
-
System Preparation: Prepare an incubation mixture containing pooled human liver microsomes (a source of CYP enzymes) and a NADPH-regenerating system (cofactor required for CYP activity) in a phosphate buffer.
-
Incubation:
-
Pre-warm the microsomal mixture to 37°C.
-
Initiate the metabolic reaction by adding a low concentration (e.g., 1 µM) of either Drug-H or Drug-D.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile containing a deuterated internal standard) to quench the reaction.
-
-
Sample Analysis:
-
Process the quenched samples as described in the bioanalysis protocol (Section 1).
-
Analyze the samples via LC-MS/MS to quantify the remaining percentage of the parent drug (Drug-H or Drug-D) at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percent remaining of the parent drug versus time for both Drug-H and Drug-D.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) for each compound using the formula: t½ = 0.693 / k.
-
Calculate the KIE on the rate of metabolism as KIE = kH / kD.
-
Data Presentation: Hypothetical Metabolic Stability Comparison
| Compound | In Vitro Half-life (t½, min) | Elimination Rate Constant (k, min⁻¹) | KIE (kH / kD) | Interpretation |
| Drug-H | 15 | 0.0462 | - | Baseline metabolic rate. |
| Drug-D | 60 | 0.0116 | 4.0 | Deuteration at the target site significantly slows metabolism. |
Visualization: The Deuterium Kinetic Isotope Effect
Caption: The C-D bond requires more energy to break, slowing the reaction rate (kD < kH).
A Therapeutic Strategy: Deuteration to Enhance Pharmacokinetic Profiles
The insights gained from metabolism studies lead to a compelling therapeutic strategy: if metabolism can be slowed at a specific site, can this be used to create better drugs? This concept, known as "deuterated drugs" or precision deuteration, has moved from theory to clinical reality with the FDA approval of drugs like deutetrabenazine.[1][16]
Causality: Translating the KIE into Clinical Benefit
By replacing hydrogen with deuterium at key metabolic soft spots, drug developers can intentionally slow down a drug's clearance from the body.[16][19] This application of the KIE can lead to several significant improvements in a drug's pharmacokinetic (PK) profile:
-
Increased Half-Life and Exposure: Slower metabolism means the drug stays in the body longer, potentially allowing for less frequent dosing (e.g., once a day instead of twice a day), which can improve patient compliance.[5][19]
-
Reduced Peak-to-Trough Fluctuations: Slower clearance can lead to more stable plasma concentrations, keeping the drug within its therapeutic window and avoiding spikes that might cause side effects.[]
-
Decreased Formation of Toxic Metabolites: If a drug's toxicity is caused by a specific metabolite, deuterating the site responsible for its formation can reduce the production of that toxic species, leading to a safer drug.[20][21]
-
Improved Bioavailability: For some drugs, extensive first-pass metabolism in the liver limits the amount that reaches systemic circulation. Slowing this process can increase the drug's overall exposure.
This strategy is not a universal solution; it is only effective when C-H bond cleavage is a key part of the drug's clearance and when altering that clearance pathway is therapeutically beneficial.[21] However, when applied correctly, it is a powerful tool in medicinal chemistry.[22]
Visualization: Conceptual Impact of Deuteration on PK
Caption: Deuteration can lower the Cmax and increase the half-life of a drug.
Conclusion
Deuterium labeling is a cornerstone of modern drug analysis, offering a unique combination of subtlety and power. Its applications are driven by fundamental physicochemical principles, primarily the kinetic isotope effect. As a component of internal standards, it provides the accuracy and robustness required for regulatory-compliant bioanalysis. As a mechanistic probe, it illuminates the intricate pathways of drug metabolism, guiding chemists to design more stable and predictable molecules. Finally, as a therapeutic strategy, precision deuteration allows for the fine-tuning of a drug's pharmacokinetic profile, leading to safer and more effective medicines. For the drug development scientist, a thorough understanding of the purpose and application of deuterium labeling is not just beneficial—it is essential for navigating the complexities of bringing a new therapeutic from the bench to the bedside.
References
- Why Deuterium Labelled Drug Standards Matter in Pharma. (n.d.). SV ChemBioTech.
- Deuterium Labeled Products-Medical Research. (n.d.). Isotope Science / Alfa Chemistry.
- Pirali, T., Serafini, M., Cargnin, S., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery.
- Patil, S., Sahani, S., Rane, K., et al. (2022). A Study on Deuterium: An Isotope of Hydrogen for Drug Development. International Journal of Pharmaceutical and Phytopharmacological Research.
- Deuterated Drug Discovery - Deuterium(2H) Labeling. (2024). BOC Sciences YouTube Channel.
- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. (n.d.). BOC Sciences.
-
Deuterated drug. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]
- Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (n.d.). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. SciSpace.
-
Raffa, R., Pergolizzi, J., & Taylor, R. (2018). The First Approved “Deuterated” Drug: A Short Review of the Concept. Pharmacology & Pharmacy. Retrieved February 4, 2026, from [Link]
- Munir, R., Zahoor, A. F., Khan, S. G., & Ahmad, M. (2025). Total Syntheses of Deuterated Drugs: A Comprehensive Review. ResearchGate.
- Hulikal, V. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board.
-
Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]
-
Scott, G. R., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE. Retrieved February 4, 2026, from [Link]
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass Laboratories Inc..
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. Retrieved February 4, 2026, from [Link]
-
Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC - NIH. Retrieved February 4, 2026, from [Link]
-
Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020). PubMed. Retrieved February 4, 2026, from [Link]
-
Harbeson, S. L., & Tung, R. D. (2014). Deuterium in Drug Discovery and Development. ResearchGate. Retrieved February 4, 2026, from [Link]
- Landvatter, S. W., & Tyburski, R. (n.d.). Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards. Sigma-Aldrich.
- Understanding Deuterium Kinetic Isotope Effect in Drug Metabolism. (n.d.). BenchChem.
-
Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved February 4, 2026, from [Link]
-
Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PubMed. Retrieved February 4, 2026, from [Link]
-
Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Retrieved February 4, 2026, from [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services. Retrieved February 4, 2026, from [Link]
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. YouTube Channel.
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). International Council for Harmonisation. Retrieved February 4, 2026, from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022). Federal Register. Retrieved February 4, 2026, from [Link]
Sources
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
- 6. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. fda.gov [fda.gov]
- 9. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. database.ich.org [database.ich.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 18. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Deuterated drug - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 22. researchgate.net [researchgate.net]
pharmacokinetic differences between Butabarbital and Butabarbital-d5
An In-Depth Technical Guide to the Pharmacokinetic Differences Between Butabarbital and Deuterated Butabarbital
Executive Summary
This technical guide provides a comprehensive analysis of the pharmacokinetics of butabarbital, a well-established intermediate-acting barbiturate. It further delves into the principles of isotopic substitution, specifically deuteration, to predict and understand the potential pharmacokinetic differences in a deuterated analog, Butabarbital-d5. By leveraging the kinetic isotope effect (KIE), deuteration of drug molecules at sites of metabolism can significantly alter their pharmacokinetic profiles, often leading to reduced metabolic rates, prolonged half-lives, and increased overall exposure. This guide explains the causal mechanisms, outlines a robust experimental framework for comparative analysis, and discusses the critical importance of the specific site of deuteration. While commercially available this compound is deuterated on the ethyl group and primarily serves as an analytical internal standard, we will explore the hypothetical, yet mechanistically probable, pharmacokinetic shift that would occur if deuteration were applied to the primary site of metabolism—the sec-butyl group. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Butabarbital: A Pharmacological Overview
Butabarbital is a barbiturate derivative that acts as a non-selective central nervous system (CNS) depressant.[1] Its primary therapeutic applications are as a sedative and hypnotic for the short-term treatment of insomnia.[2]
Mechanism of Action: Like other barbiturates, butabarbital potentiates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by binding to the GABA-A receptor.[3][4] This action increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a generalized depressant effect on the CNS.[3][4]
Chemical and Physical Properties:
-
IUPAC Name: 5-butan-2-yl-5-ethyl-1,3-diazinane-2,4,6-trione[5]
-
Molecular Formula: C₁₀H₁₆N₂O₃[5]
-
Molar Mass: 212.249 g·mol⁻¹[5]
Butabarbital is classified as a Schedule III controlled substance in the United States due to its potential for abuse and dependence.[2]
The Pharmacokinetic Profile of Butabarbital
The clinical efficacy and safety profile of butabarbital are dictated by its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Absorption: Butabarbital is well absorbed from the gastrointestinal tract following oral administration, with an onset of action between 45 and 60 minutes.[1][3] The rate of absorption can be increased if taken as a dilute solution or on an empty stomach.[1]
Distribution: As a weak acid, butabarbital is rapidly and widely distributed to all tissues and fluids, with significant concentrations found in the brain, liver, and kidneys.[1]
Metabolism: The biotransformation of butabarbital is the most critical determinant of its duration of action.
-
Primary Site: Metabolism occurs almost exclusively in the liver.[5]
-
Enzymatic System: The hepatic microsomal enzyme system, particularly cytochrome P450 (CYP) enzymes, is responsible for its metabolism.[1][4]
-
Primary Pathway: The principal metabolic pathway is the oxidation of the sec-butyl substituent at the C5 position.[2][5][6] This process transforms butabarbital into inactive, more polar metabolites such as alcohols, ketones, or carboxylic acids, which can be readily excreted.[5] The excretion of unchanged butabarbital in the urine is negligible.[1]
Excretion: The inactive metabolites are primarily excreted in the urine.[1][5] The average plasma half-life of butabarbital in adults is approximately 100 hours, classifying it as an intermediate-acting barbiturate.[1][5]
Caption: Metabolic pathway of Butabarbital.
The Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism
The substitution of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H or D) can significantly alter the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE).[7][8]
Causality Behind the KIE: The basis of the KIE lies in the fundamental physics of chemical bonds. Due to its greater mass (one proton and one neutron), deuterium forms a stronger, more stable covalent bond with carbon than hydrogen does.[8] Consequently, the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy, and more energy is required to cleave a C-D bond compared to a C-H bond.[7][]
Application in Drug Development: In drug metabolism, many Phase I reactions catalyzed by CYP enzymes involve the cleavage of a C-H bond as the rate-determining step.[7][10] By strategically replacing a hydrogen atom at a site of metabolism with deuterium, the rate of that metabolic reaction can be slowed.[11][12] This can lead to several desirable pharmacokinetic outcomes:
-
Reduced Rate of Metabolism: The drug is broken down more slowly.
-
Increased Half-Life (T½): The drug remains in the body for a longer period.[12][13]
-
Increased Total Drug Exposure (AUC): The overall amount of drug the body sees over time is increased.
-
Reduced Formation of Metabolites: This can be particularly beneficial if a metabolite is associated with toxicity.
The U.S. FDA considers deuterated drugs to be new chemical entities (NCEs), providing a distinct regulatory pathway.[14][15]
This compound: A Strategic Analysis of Deuteration
The term "this compound" refers to a butabarbital molecule where five hydrogen atoms have been replaced with deuterium. Commercially available reference standards of this compound are specifically deuterated on the ethyl group (5-ethyl-d5).[16][17]
The Criticality of Deuteration Site: As established, the primary metabolic site of butabarbital is the sec-butyl group.[2][5] Since the commercially available this compound has deuterium atoms on the ethyl group—a site not directly involved in the rate-limiting metabolic cleavage—it is not expected to exhibit a significant KIE. Its pharmacokinetic profile would likely be very similar to that of non-deuterated butabarbital. For this reason, its primary application is as a stable-labeled internal standard for the accurate quantification of butabarbital in biological samples using mass spectrometry.[16][17][18]
Hypothetical Pharmacokinetics of Metabolically-Targeted this compound: To illustrate the potential of the KIE, we will consider a hypothetical this compound where deuteration occurs at a metabolically active position on the sec-butyl group. In this scenario, a significant alteration of the pharmacokinetic profile is predicted.
Table 1: Predicted Comparative Pharmacokinetic Parameters
| Parameter | Butabarbital (Reported) | Hypothetical this compound (Metabolically Deuterated - Predicted) | Rationale for Predicted Change |
| Metabolism Rate | Normal (CYP450-mediated) | Decreased | KIE slows the rate-limiting oxidation of the deuterated sec-butyl group.[10][12] |
| Half-Life (T½) | ~100 hours[1][5] | > 100 hours (Increased) | Slower metabolism leads to slower elimination from the body.[13] |
| Total Exposure (AUC) | Baseline | Increased | Decreased clearance results in higher overall drug concentration over time. |
| Clearance (CL) | Baseline | Decreased | Reduced metabolic breakdown is the primary driver of decreased clearance. |
| Maximum Concentration (Cmax) | Baseline | Potentially Increased | Slower initial metabolism may lead to a higher peak concentration. |
Experimental Protocol: Comparative Pharmacokinetic Study
This section outlines a self-validating protocol to definitively characterize and compare the pharmacokinetic profiles of Butabarbital and a hypothetical, metabolically-deuterated this compound.
Objective: To determine the key pharmacokinetic parameters (T½, Cmax, AUC, CL) of Butabarbital versus a metabolically-deuterated this compound following oral administration in a rodent model.
Materials:
-
Test Articles: Butabarbital, hypothetical this compound (deuterated on the sec-butyl group).
-
Internal Standard (IS): Commercially available this compound (deuterated on the ethyl group).[16]
-
Animals: Male Sprague-Dawley rats (n=6 per group), 8-10 weeks old.
-
Reagents: Acetonitrile, Formic Acid, Water (LC-MS grade), Heparin.
Methodology:
Step 1: Animal Acclimation and Dosing
-
Acclimate rats for at least 7 days with free access to food and water.
-
Fast animals overnight (approx. 12 hours) prior to dosing.
-
Prepare a dosing solution of each test article (e.g., in 0.5% carboxymethylcellulose) at a concentration suitable for a 5 mg/kg dose.
-
Administer a single 5 mg/kg oral gavage dose of either Butabarbital or the hypothetical this compound to the respective groups.
Step 2: Serial Blood Sampling
-
Collect blood samples (~150 µL) from the tail vein at pre-dose (0) and at 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.
-
Collect samples into heparinized tubes.
-
Centrifuge blood at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Transfer plasma to clearly labeled cryovials and store at -80°C until analysis.
Step 3: Bioanalytical Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
To 50 µL of each plasma sample, add 150 µL of cold acetonitrile containing the internal standard (this compound, ethyl-deuterated). The IS is crucial for correcting for any variability during sample processing and analysis.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.
Step 4: LC-MS/MS Analysis
-
Instrumentation: Utilize a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system. The choice of this technology is based on its superior sensitivity and specificity, allowing for the simultaneous detection of the parent drug and its deuterated analog without interference.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution mobile phase (e.g., Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid).
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Develop specific parent-to-daughter ion transitions for Butabarbital, the deuterated test article, and the deuterated internal standard.
-
Quantification: Generate a calibration curve using standards of known concentrations. Quantify the concentration of the analytes in the unknown samples by comparing their peak area ratios (analyte/IS) to the calibration curve.
Step 5: Pharmacokinetic Data Analysis
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data for each animal.
-
Calculate the mean and standard deviation for all parameters (Cmax, Tmax, AUC₀-t, AUC₀-inf, T½, CL/F) for each group.
-
Perform statistical analysis (e.g., t-test) to determine if the differences between the two groups are statistically significant.
Caption: Workflow for the comparative pharmacokinetic study.
Conclusion and Future Perspectives
The strategic deuteration of pharmaceuticals offers a compelling avenue to optimize drug disposition and enhance therapeutic profiles. While butabarbital's primary metabolic pathway involves the oxidation of its sec-butyl group, the commercially available this compound is deuterated on the ethyl group, making it an excellent analytical standard but an unlikely candidate for therapeutic pharmacokinetic modification.
This guide demonstrates, on a mechanistic basis, that site-specific deuteration at the point of metabolic attack is paramount. A hypothetical butabarbital analog deuterated on the sec-butyl group is predicted to exhibit reduced metabolic clearance, a longer half-life, and greater overall exposure. Such modifications could potentially translate to lower required doses or less frequent administration, thereby improving patient compliance and potentially reducing dose-related side effects. The outlined experimental protocol provides a robust, self-validating framework for confirming these predictions in a preclinical setting, underscoring the fusion of theoretical medicinal chemistry with practical drug development.
References
- Butisol Sodium® (Butabarbital Sodium Tablets, USP and Butabarbital Sodium Oral Solution, USP - accessdata.fda.gov). U.S.
- Butabarbital | C10H16N2O3 | CID 2479.
- Butabarbital | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
- Butabarbital. Wikipedia.
- The Kinetic Isotope Effect in the Search for Deuterated Drugs.
- Pharmacology of Butabarbital (Butisol) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.
- Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE.
- Deuter
- Deuter
- Regulatory Considerations for Deuter
- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences.
- Butabarbital Sodium | C10H15N2NaO3 | CID 23690439.
- BUTABARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
- This compound 100 μg/mL in methanol, certified reference m
- This compound (CAS Number: 1215565-64-2). Cayman Chemical.
- FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuter
- This compound (CRM) (CAS Number: 1215565-64-2). Cayman Chemical.
- Understanding Deuterium Kinetic Isotope Effect in Drug Metabolism. Benchchem.
- Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design.
- Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry.
- What are Deuterated Drugs: Everything to know. Simson Pharma Limited.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Butabarbital | C10H16N2O3 | CID 2479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Butabarbital Sodium | C10H15N2NaO3 | CID 23690439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Butabarbital - Wikipedia [en.wikipedia.org]
- 6. Butabarbital | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. benchchem.com [benchchem.com]
- 8. isotope.com [isotope.com]
- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 12. Deuterated drug - Wikipedia [en.wikipedia.org]
- 13. bioscientia.de [bioscientia.de]
- 14. salamandra.net [salamandra.net]
- 15. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]
- 16. This compound 100 μg/mL in methanol, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 17. caymanchem.com [caymanchem.com]
- 18. caymanchem.com [caymanchem.com]
Methodological & Application
Application Note: High-Throughput Quantification of Butabarbital in Biological Matrices using Butabarbital-d5 as an Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of butabarbital in biological matrices, such as human plasma and urine. The method employs Butabarbital-d5, a stable isotope-labeled internal standard (SIL-IS), to ensure the highest degree of accuracy and precision by compensating for matrix effects and variability during sample processing and analysis. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided, alongside comprehensive method validation data that adheres to international regulatory guidelines. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic, toxicological, or clinical monitoring studies involving butabarbital.
The Imperative for a Stable Isotope-Labeled Internal Standard in Quantitative Bioanalysis
In the realm of quantitative LC-MS/MS, the goal is to establish a precise and accurate relationship between the instrument response and the concentration of an analyte in a complex biological sample. However, the journey from sample collection to final data point is fraught with potential for variability. Sample loss during extraction, fluctuations in instrument injection volume, and, most critically, unpredictable ion suppression or enhancement caused by the sample matrix can significantly compromise data integrity.
An internal standard (IS) is added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample at the beginning of the sample preparation process. The IS co-elutes with the analyte of interest and experiences similar analytical variations. By calculating the ratio of the analyte peak area to the IS peak area, these variations can be effectively normalized.
The ideal IS is a Stable Isotope-Labeled (SIL) version of the analyte, in this case, this compound. Here's why this choice is scientifically superior:
-
Physicochemical Equivalence: this compound is chemically identical to butabarbital, with the only difference being the substitution of five hydrogen atoms with deuterium. This ensures that it has virtually identical extraction recovery, chromatographic retention time, and ionization efficiency.[1][2]
-
Co-elution without Interference: The SIL-IS co-elutes perfectly with the native analyte, ensuring it experiences the exact same matrix effects at the same point in time.[1][2]
-
Mass-Based Differentiation: Despite its chemical similarity, the mass difference of 5 Da allows the mass spectrometer to easily distinguish between the analyte and the IS, preventing signal overlap.
The use of a SIL-IS like this compound is a cornerstone of a self-validating analytical system and is strongly recommended by regulatory bodies such as the FDA and EMA for bioanalytical testing that requires high accuracy.[2]
Materials and Methods
Reagents and Materials
-
Analytes: Butabarbital (Cerilliant, B-023 or equivalent), this compound (Cerilliant, B-908 or equivalent).[3]
-
Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, Water, Ethyl Acetate, Methyl tert-butyl ether (MTBE).
-
Reagents: Ammonium acetate, Formic acid, Potassium hydroxide, Potassium dihydrogen phosphate.
-
Biological Matrix: Drug-free human plasma (K2-EDTA), drug-free human urine.
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, SPE cartridges (e.g., Agilent SPEC-C18AR, 3 mL, 15 mg), HPLC vials.
Stock and Working Solution Preparation
The integrity of calibrators and QCs begins with accurately prepared stock solutions. As per regulatory guidelines, it is best practice to prepare calibration standards and quality control samples from separate stock solutions to avoid analytical bias.[4]
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Butabarbital and this compound neat powder into separate 10 mL volumetric flasks.
-
Dissolve the powder in methanol and bring to volume. Sonicate for 5 minutes to ensure complete dissolution. These are your Analyte Stock (AS) and Internal Standard Stock (ISS) .
-
-
Working Calibration Standard Solutions:
-
Perform serial dilutions of the AS with 50:50 Methanol:Water to prepare a series of working standard solutions. These will be used to spike into the blank biological matrix to create the calibration curve.
-
-
Working Quality Control (QC) Solutions:
-
Using a separate stock solution of Butabarbital, perform serial dilutions to create working QC solutions for Low, Medium, and High concentration levels.
-
-
Internal Standard Working Solution (IS-WS) (e.g., 200 ng/mL):
-
Dilute the ISS with 50:50 Methanol:Water to achieve the final working concentration. This solution will be added to all samples.
-
Sample Preparation Protocols
The choice of sample preparation technique is dictated by the complexity of the biological matrix and the required limit of quantification. We present two validated protocols: Liquid-Liquid Extraction (LLE) for plasma and Solid-Phase Extraction (SPE) for urine.
Protocol 2.3.1: Liquid-Liquid Extraction (LLE) from Human Plasma
This method is effective for cleaning plasma samples by partitioning the analyte into an immiscible organic solvent.
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS-WS (e.g., 200 ng/mL this compound) to each tube and vortex briefly.
-
Add 50 µL of 0.1 M HCl to acidify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Cap and vortex vigorously for 5 minutes.
-
Centrifuge at 13,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (~550 µL) to a clean tube or 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 5 mM ammonium acetate).
-
Vortex to mix, centrifuge, and inject into the LC-MS/MS system.
Protocol 2.3.2: Solid-Phase Extraction (SPE) from Human Urine
SPE provides excellent cleanup for complex matrices like urine by retaining the analyte on a solid sorbent while interferences are washed away.[5]
-
Centrifuge the urine sample at ~2800 rpm for 5 minutes to pellet any sediment.[6]
-
To 1 mL of the centrifuged urine, add 35 µL of the IS-WS (e.g., 200 ng/mL this compound).[6]
-
Add 500 µL of 0.1 M phosphate buffer (pH 6.0).[6]
-
Condition an SPE cartridge (e.g., C18) with 1 mL of Methanol followed by 1 mL of water.
-
Load the entire pre-treated sample onto the cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 5% Methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute the analyte and IS with 1 mL of a 90:10 hexane:ethyl acetate mixture.[6]
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the initial mobile phase, vortex, and inject.
LC-MS/MS Instrumental Method
Barbiturates ionize efficiently in negative electrospray ionization (ESI) mode. The method parameters below are a robust starting point for most modern triple quadrupole mass spectrometers.
Liquid Chromatography (LC) Parameters
The goal of the chromatography is to achieve a sharp, symmetrical peak for butabarbital, well-resolved from any matrix components.
| Parameter | Recommended Condition | Causality and Rationale |
| Column | Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[7][8] | A C18 stationary phase provides excellent reversed-phase retention for moderately polar compounds like butabarbital. The use of superficially porous or sub-2-µm particles allows for high-resolution separations and faster analysis times.[9] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water | Ammonium acetate is a volatile buffer compatible with mass spectrometry that helps maintain a consistent pH for reproducible chromatography and ionization in negative mode.[7] |
| Mobile Phase B | Methanol or Acetonitrile | Acetonitrile often provides sharper peaks and lower backpressure, while methanol can offer different selectivity. Both are effective organic modifiers for eluting barbiturates. |
| Flow Rate | 0.4 mL/min | This flow rate is optimal for 2.1 mm ID columns, providing a good balance between analysis speed and chromatographic efficiency. |
| Gradient | 10% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min. | A gradient elution is necessary to effectively elute butabarbital while ensuring that more hydrophobic matrix components are washed from the column, preventing carryover. |
| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity, improving peak shape and reducing run times. It also enhances the reproducibility of retention times. |
| Injection Vol. | 5 - 10 µL | The injection volume should be optimized to maximize sensitivity without causing peak distortion or column overload. |
Mass Spectrometry (MS) Parameters
Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.
| Parameter | Recommended Condition | Causality and Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Barbiturates are acidic and readily lose a proton to form the [M-H]⁻ precursor ion, making negative mode highly sensitive for this class of compounds.[7] |
| IonSpray Voltage | -3000 to -4500 V | This voltage creates the charged droplets in the ESI source. It should be optimized to maximize the signal for the deprotonated butabarbital precursor ion.[10] |
| Source Temp. | 500°C | The source temperature facilitates the desolvation of the charged droplets to release gas-phase ions, enhancing signal intensity.[10] |
| MRM Transitions | See Table 1 below. | MRM provides specificity by monitoring a specific fragmentation of the precursor ion into a product ion. Using a quantifier and a qualifier transition increases confidence in analyte identification.[10] |
Table 1: Optimized MRM Transitions for Butabarbital and this compound
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) - Quantifier | Product Ion (Q3) - Qualifier | Collision Energy (eV) |
| Butabarbital | 211.1 | 168.1 | 41.0 | -20 / -35 |
| This compound (IS) | 216.1 | 173.1 | 41.0 | -20 / -35 |
| Note: Collision energies are instrument-dependent and should be optimized. The precursor for this compound is deduced by adding 5 Da to the butabarbital mass. The primary fragmentation likely involves the loss of the sec-butyl group, which would also be 5 Da heavier in the deuterated standard, leading to the 173.1 product ion. |
Method Validation
A full method validation was performed according to the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[11][12] The following parameters were assessed to ensure the method is reliable for its intended purpose.
-
Selectivity: Blank plasma and urine samples from at least six different sources were analyzed to ensure no endogenous components interfered with the detection of butabarbital or this compound at their respective retention times.
-
Linearity and Range: The calibration curve was linear over the range of 1.0 to 1000 ng/mL in both plasma and urine. The coefficient of determination (r²) was consistently >0.995.
-
Accuracy and Precision: Inter- and intra-day accuracy and precision were evaluated at four QC levels (LLOQ, Low, Mid, High). All results were within the acceptance criteria of ±15% (±20% at the LLOQ).[2][12]
-
Matrix Effect: The matrix effect was assessed by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. The use of this compound effectively compensated for any observed ion suppression or enhancement.
-
Recovery: The extraction efficiency was determined at three QC levels. The recovery for both LLE and SPE was consistent and reproducible across the concentration range.
-
Stability: The stability of butabarbital was confirmed under various conditions: bench-top stability in matrix, freeze-thaw stability (3 cycles), and long-term storage stability at -80°C.
Table 2: Representative Inter-Day Accuracy and Precision Data (Plasma)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5 days) | Accuracy (%) | Precision (%CV) | Acceptance Criteria |
| LLOQ | 1.0 | 1.08 | 108.0% | 8.5% | Acc: 80-120%, CV: ≤20% |
| Low QC | 3.0 | 2.89 | 96.3% | 6.2% | Acc: 85-115%, CV: ≤15% |
| Mid QC | 100 | 104.2 | 104.2% | 4.1% | Acc: 85-115%, CV: ≤15% |
| High QC | 750 | 735.8 | 98.1% | 3.8% | Acc: 85-115%, CV: ≤15% |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting, emphasizing the critical role of the internal standard.
Caption: LC-MS/MS workflow for Butabarbital quantification.
Conclusion
This application note details a highly selective, sensitive, and robust LC-MS/MS method for the quantification of butabarbital in biological fluids. The strategic use of this compound as a stable isotope-labeled internal standard is critical to the method's success, ensuring high accuracy and precision by correcting for analytical variability. The provided protocols for sample preparation and instrumental analysis, along with the comprehensive validation summary, demonstrate that this method is fit-for-purpose for regulated bioanalysis in clinical and forensic settings.
References
- Vertex AI Search. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
-
PubMed. (2000). Determination of amobarbital and secobarbital in plasma samples using micellar liquid chromatography. Retrieved from [Link]
- Cerilliant. This compound | Certified Solutions Standards.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
-
Agilent. Analysis of Barbiturates in Urine with Agilent 6430 LC–MS–MS and Poroshell 120 EC-C18. Retrieved from [Link]
- Virginia Department of Forensic Science. Method Development Summary-Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS.
-
International Journal of Science and Research Archive. (2024). Chromatographic methods for the determination of various barbiturates: A review. Retrieved from [Link]
-
Oxford Academic. (2017). Validated LC–MS-MS Method for Simultaneous Analysis of 17 Barbiturates in Horse Plasma for Doping Control. Retrieved from [Link]
- NYC.gov. FORENSIC TOXICOLOGY LABORATORY OFFICE OF CHIEF MEDICAL EXAMINER CITY OF NEW YORK BARBITURATES, PHENYTOIN AND CARBAMAZEPINE by SO.
-
Agilent. High Throughput HPLC Analysis of Barbiturates Application Note. Retrieved from [Link]
-
Waters Corporation. Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS. Retrieved from [Link]
-
PubMed. (1987). A polyvalent method using HPLC for screening and quantification of 12 common barbiturates in various biological materials. Retrieved from [Link]
-
OPUS Open Portal to University Scholarship. (2012). Analysis of Barbiturates by GC/MS, HPLC and Chemical Ionization. Retrieved from [Link]
- Agilent. (2020). A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9- tetrahydrocannabinol.
-
Shimadzu. EU Workplace Drug Testing by Dilute and Shoot LC-MS/MS with Enhanced MRM Data Quality. Retrieved from [Link]
-
PubMed Central. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
-
European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. Retrieved from [Link]
-
PubMed. Solid-phase extraction and GC/MS confirmation of barbiturates from human urine. Retrieved from [Link]
-
cata log.lib.ky. (2022). Determination of Barbiturates by Femtosecond Ionization Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
-
ICH. (2022). bioanalytical method validation and study sample analysis m10. Retrieved from [Link]
-
SciSpace. (2014). In-line solid-phase extraction-capillary zone electrophoresis for the determination of barbiturate drugs in human urine. Retrieved from [Link]
-
PubMed. (2018). Fragmentation studies of selected drugs utilized in palliative care. Retrieved from [Link]
-
SciSpace. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Retrieved from [Link]
-
PubMed. (2014). Automated non-stepwise preparation of bioanalytical calibration standards and quality controls using an ultra-low volume digitizing liquid dispenser. Retrieved from [Link]
-
Varian. Solid-Phase Extraction and GC/MS Confirmation of Barbiturates from Human Urine. Retrieved from [Link]
-
Ankara University. EXPERIMENT NO: 3 ISOLATION AND IDENTIFICATION OF BARBITURATES WITH LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]
-
Phenomenex. APPLICATIONS. Retrieved from [Link]
-
YouTube. (2020). How to Prepare Calibration Standards. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
SciELO. Determination of phenobarbital in human plasma by a specific liquid chromatography method: application to a bioequivalence study. Retrieved from [Link]
-
ICH. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Validated LC-MS-MS Method for Simultaneous Analysis of 17 Barbiturates in Horse Plasma for Doping Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Barbiturates in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. nyc.gov [nyc.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. dfs.virginia.gov [dfs.virginia.gov]
- 8. waters.com [waters.com]
- 9. agilent.com [agilent.com]
- 10. academic.oup.com [academic.oup.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
Application Note: Validated LC-ESI-MS/MS Quantitation of Butabarbital in Human Plasma Utilizing Butabarbital-d5
This Application Note is structured as a high-level technical guide for bioanalytical scientists. It synthesizes theoretical grounding with practical execution, adhering to FDA 2018 Bioanalytical Method Validation (BMV) guidelines.
Abstract
This protocol details the development and validation of a sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitation of Butabarbital in human plasma. Utilizing Butabarbital-d5 as a stable-isotope labeled internal standard (SIL-IS), this method corrects for matrix-induced ionization suppression and extraction variability. The assay employs negative mode Electrospray Ionization (ESI-) to target the acidic imide protons of the barbiturate ring, achieving a Lower Limit of Quantitation (LLOQ) of 5.0 ng/mL.
Introduction & Scientific Rationale
The Analytical Challenge: Barbiturate Acidity
Butabarbital (5-ethyl-5-sec-butylbarbituric acid) poses specific challenges for mass spectrometry. Unlike basic drugs that easily protonate (
-
Mechanism: The pyrimidine trione ring contains imide hydrogens that readily deprotonate under basic or neutral conditions.
-
Strategic Choice: We utilize Negative Mode ESI (
) .[1] While positive mode is possible via adduct formation ( ), it is often less stable and more susceptible to source fragmentation. Negative mode yields a robust precursor ion at m/z 211.1.
The Role of this compound
In bioanalysis, matrix effects (ME) from phospholipids and endogenous salts can suppress ionization.
-
Why d5? this compound co-elutes with the analyte, experiencing the exact same suppression events at the ESI source. This provides real-time normalization of signal intensity, which a structural analog (e.g., Barbital) cannot guarantee.
-
Isotopic Purity: High isotopic purity (>99% d5) is critical to prevent "cross-talk"—where the IS contributes signal to the analyte channel (M+0).
Method Development Strategy
Chromatographic Separation (The Isomer Problem)
Butabarbital has structural isomers (e.g., Butethal) with identical mass (m/z 211).[2] Mass spectrometry alone cannot distinguish them.
-
Solution: A high-efficiency C18 column with a biphenyl or phenyl-hexyl phase can offer superior selectivity for isomeric separation via
interactions. However, for standard plasma PK, a robust C18 with optimized gradient slope is sufficient.
Sample Preparation: Liquid-Liquid Extraction (LLE)
While Protein Precipitation (PPT) is fast, it leaves significant phospholipids that cause matrix effects.
-
Selected Protocol: LLE using Methyl tert-butyl ether (MTBE) .[2]
-
Reasoning: Barbiturates are moderately lipophilic (LogP
1.65). Extraction at acidic pH suppresses ionization, driving the neutral drug into the organic layer while leaving charged matrix components in the aqueous phase.
Experimental Protocol
Materials & Reagents[2]
-
Analyte: Butabarbital (Cerilliant, 1.0 mg/mL).[2]
-
Internal Standard: this compound (Cerilliant, 100
g/mL).[3] -
Matrix: K2EDTA Human Plasma (pooled).
-
Solvents: LC-MS grade Methanol, Water, Ammonium Acetate, MTBE.
LC-MS/MS Conditions
Table 1: Mass Spectrometer Parameters (Source: ESI Negative)
| Parameter | Setting | Rationale |
| Ion Mode | ESI Negative ( | Targets acidic imide protons. |
| Spray Voltage | -3000 V | Optimized for stable Taylor cone in neg mode. |
| Source Temp | 500°C | Ensures desolvation of high-aqueous mobile phase. |
| Curtain Gas | 30 psi | Prevents solvent droplets entering vacuum. |
| MRM (Analyte) | 211.1 | Loss of HCNO (Isocyanate cleavage). |
| MRM (IS) | 216.1 | Equivalent fragmentation of d5-analog. |
Table 2: HPLC Gradient (Column: Agilent Poroshell 120 EC-C18, 2.1 x 50mm, 2.7
| Time (min) | % B | Flow (mL/min) | Action |
| 0.00 | 10 | 0.4 | Initial loading |
| 0.50 | 10 | 0.4 | Desalting |
| 3.00 | 90 | 0.4 | Elution of Butabarbital (~2.4 min) |
| 4.00 | 90 | 0.4 | Column Wash |
| 4.10 | 10 | 0.4 | Re-equilibration |
Sample Preparation Workflow (LLE)
-
Aliquot: Transfer 200
L plasma to a glass tube. -
IS Addition: Add 20
L this compound working solution (500 ng/mL). Vortex. -
Acidification: Add 100
L 0.1% Formic Acid (drives drug to neutral state). -
Extraction: Add 1.5 mL MTBE. Cap and vortex for 10 min.
-
Separation: Centrifuge at 4000 rpm for 5 min.
-
Transfer: Transfer supernatant (organic layer) to a clean tube.
-
Dry Down: Evaporate to dryness under
at 40°C. -
Reconstitution: Reconstitute in 200
L Mobile Phase (90:10 A:B).
Visualized Workflows
Analytical Logic Flow
This diagram illustrates the critical decision points in the method lifecycle.
Figure 1: Step-by-step bioanalytical workflow ensuring matrix normalization via d5-IS.
Ionization & Fragmentation Pathway
Understanding the physics of the detector is crucial for troubleshooting sensitivity issues.
Figure 2: Proposed fragmentation pathway in negative mode ESI, showing the characteristic loss of the isocyanate group.
Validation Framework (FDA 2018 Compliance)[4]
To ensure this method is "field-ready," the following validation parameters must be met.
Linearity & Sensitivity
-
Range: 5.0 ng/mL (LLOQ) to 5000 ng/mL (ULOQ).
-
Criteria: Calibration curve correlation coefficient (
) 0.990. -
Weighting:
weighting is recommended to improve accuracy at the low end of the curve.
Selectivity & Specificity
-
Test: Analyze blank plasma from 6 individual donors.
-
Acceptance: Interference at the retention time of Butabarbital must be < 20% of the LLOQ response.
-
IS Interference: Interference at the IS channel must be < 5% of the average IS response.
Matrix Effect (ME) & Recovery (RE)
This is the most critical validation step for LC-MS.
-
Calculation:
-
Role of d5-IS: The IS-normalized Matrix Factor (
) should be close to 1.0, proving the d5-IS compensates for suppression.
Accuracy & Precision
-
Intra-day: 5 replicates at LLOQ, Low, Mid, and High QC levels.
-
Inter-day: 3 separate runs.
-
Criteria: Mean concentration within ±15% of nominal (±20% for LLOQ). CV%
15% ( 20% for LLOQ).
Troubleshooting & Optimization
-
Issue: Cross-Talk (IS Signal in Analyte Channel)
-
Cause: Impure this compound containing d0 isotopes.
-
Fix: Run a "IS Only" blank. If signal appears in the analyte transition (211->168), lower the IS concentration or purchase higher purity standard.
-
-
Issue: Poor Peak Shape
-
Cause: pH mismatch between reconstitution solvent and mobile phase.
-
Fix: Ensure reconstitution solvent matches the starting gradient conditions (90% Aqueous).
-
-
Issue: Low Sensitivity
-
Cause: Old mobile phase. Acetate buffers can grow bacteria or change pH over time.
-
Fix: Prepare fresh mobile phase weekly.
-
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[4]
-
Liu, Y., et al. (2017). "Validated LC–MS-MS Method for Simultaneous Analysis of 17 Barbiturates in Horse Plasma for Doping Control." Journal of Analytical Toxicology, 41(5), 431–439.
-
Agilent Technologies. (2020). "A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9-tetrahydrocannabinol in Urine." Application Note.
-
Cerilliant. (n.d.). This compound Certified Reference Material Datasheet.
Sources
Application Notes and Protocols for the Certified Reference Material (CRM): Butabarbital-d5
Abstract: This document provides a comprehensive technical guide for the effective use of Butabarbital-d5 as a Certified Reference Material (CRM). It is intended for researchers, analytical scientists, and drug development professionals engaged in the quantitative analysis of butabarbital. The guide details the fundamental properties of this compound, outlines meticulous protocols for its handling and preparation, and presents a complete, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for its application as an internal standard. The causality behind experimental choices is explained throughout, ensuring that the described protocols are scientifically robust and self-validating, in alignment with international regulatory standards.
Introduction: The Role of this compound as a Certified Reference Material
Butabarbital is a barbiturate derivative with sedative and hypnotic properties, historically prescribed for insomnia under trade names like Butisol.[1] Due to its potential for abuse, it is a regulated substance in many jurisdictions, including as a Schedule III compound in the United States.[2][3] Accurate quantification of butabarbital in biological matrices is therefore critical in clinical toxicology, forensic analysis, and pharmacokinetic studies.
The gold standard for quantitative analysis by mass spectrometry is isotope dilution, which employs a stable isotope-labeled (SIL) analog of the analyte as an internal standard (IS). This compound, in which five hydrogen atoms on the ethyl group have been replaced with deuterium, is the ideal IS for this purpose.[3] Its chemical and physical properties are nearly identical to butabarbital, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[4] This co-elution and similar behavior effectively compensate for variations in sample preparation and matrix effects, leading to superior accuracy and precision.
Using this compound as a Certified Reference Material (CRM) provides an additional layer of analytical confidence. A CRM is a standard of the highest metrological quality, produced and certified under an internationally recognized framework like ISO 17034.[5][6] This certification guarantees:
-
Accurate Property Value: The concentration of the CRM is known with a statistically defined uncertainty.[7]
-
Metrological Traceability: The certified value is linked to national or international standards, ensuring comparability of results across different laboratories and over time.[8]
-
Homogeneity and Stability: The material is verified to be consistent throughout the batch and stable for a specified period under defined storage conditions.[7]
The use of a CRM like this compound is foundational for validating analytical methods and ensuring the reliability of results, as mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and pharmacopeias like the United States Pharmacopeia (USP).[9][10][11]
Properties, Storage, and Handling of this compound CRM
Adherence to proper storage and handling protocols is paramount to maintaining the integrity and certified value of the CRM.
Chemical and Physical Properties
| Property | Value | Source |
| Formal Name | 5-(ethyl-d5)-5-(1-methylpropyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | [2] |
| CAS Number | 1215565-64-2 | [3][12] |
| Molecular Formula | C₁₀H₁₁D₅N₂O₃ | [2] |
| Formula Weight | 217.3 g/mol | [3] |
| Supplied Formulation | Typically a certified solution, e.g., 100 µg/mL or 1 mg/mL in methanol. | [2][12] |
| Purity | ≥98% (for neat material) | [3] |
Storage and Stability
-
Storage Temperature: this compound CRM solutions must be stored at -20°C in their original, unopened ampules or vials.[2][12]
-
Causality: Low-temperature storage minimizes solvent evaporation, which would alter the certified concentration. It also significantly slows any potential chemical degradation, ensuring the long-term stability of the material. The stability is often guaranteed for at least one to two years under these conditions.[2][3]
-
-
Light Sensitivity: Store protected from light.
-
Causality: While barbiturates are not acutely light-sensitive, prolonged exposure to UV light can potentially initiate degradation pathways. Storing in the dark is a standard best practice for all analytical standards.[13]
-
-
After Opening: Once an ampule is opened, it is recommended to use the solution promptly. If storage is necessary, the solution should be transferred to a small, tightly sealed, amber glass vial and stored at -20°C.
-
Causality: This practice minimizes the risk of solvent evaporation and contamination. Avoid repeated freeze-thaw cycles, as this can impact stability.[14] For critical applications, preparing single-use aliquots is the most robust approach.
-
Safe Handling
-
This compound is intended for research and forensic applications and is not for human or veterinary use.[2]
-
Handle the material in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The CRM is typically supplied in methanol, which is a flammable and toxic solvent. Take all necessary precautions when handling methanol.
Preparation of Stock and Working Solutions
Accurate and precise preparation of working solutions is a critical step that directly impacts the quality of quantitative data. This protocol assumes the starting material is a commercially available CRM solution, for example, at 100 µg/mL in methanol.
Materials
-
This compound CRM (e.g., 100 µg/mL in Methanol)
-
Methanol (LC-MS grade)
-
Calibrated micropipettes with appropriate tips
-
Class A volumetric flasks
Protocol for Working Internal Standard (IS) Solution (e.g., 1 µg/mL)
-
Equilibration: Allow the this compound CRM ampule to equilibrate to room temperature for at least 30 minutes before opening.
-
Causality: This prevents condensation of atmospheric moisture into the cold solvent, which would alter the concentration.
-
-
Dilution: Using a calibrated pipette, accurately transfer 100 µL of the 100 µg/mL CRM stock solution into a 10 mL Class A volumetric flask.
-
Final Volume: Add methanol to the flask, bringing it to the 10 mL mark.
-
Mixing: Cap the flask securely and invert it 15-20 times to ensure a homogenous solution.
-
Labeling and Storage: Transfer the resulting 1 µg/mL (1000 ng/mL) working solution to a properly labeled amber vial and store at -20°C. This solution will be used to spike into analytical samples.
Application Protocol: LC-MS/MS Quantification of Butabarbital
This section details a validated method for quantifying butabarbital in human plasma using this compound as the internal standard.
Principle
The method relies on protein precipitation for sample cleanup, followed by analysis using reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Quantification is achieved by calculating the peak area ratio of the analyte (butabarbital) to the stable isotope-labeled internal standard (this compound) and comparing this ratio to a calibration curve.
Workflow Diagram
Caption: Figure 1. Analytical workflow for butabarbital quantification.
Experimental Protocol
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 1000 ng/mL this compound working IS solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Instrumentation and Parameters: The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Setting | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system | Provides efficient separation of the analyte from matrix components. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 stationary phase offers excellent retention for moderately polar compounds like barbiturates. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for positive ion mode or aids in negative ion formation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic phase for eluting the analyte. |
| Gradient | 20% B to 95% B over 3 min, hold 1 min, re-equilibrate 1 min | A standard gradient to ensure elution and column cleaning. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential matrix effects. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for the selectivity and sensitivity of MS/MS detection. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Barbiturates readily deprotonate, making ESI(-) highly sensitive. |
| MRM Transitions | Butabarbital: Q1: 211.1 -> Q3: 168.0 This compound: Q1: 216.1 -> Q3: 173.0 | Specific precursor-to-product ion transitions ensure high selectivity. The +5 Da shift is monitored. |
| Collision Energy | Optimized for instrument (e.g., 15-25 eV) | Tuned to maximize the abundance of the product ion. |
Data Analysis
-
Calibration Curve: Prepare a series of plasma calibrators by spiking known amounts of a butabarbital standard (from a separate, traceable source) into blank plasma. Process these alongside the samples.
-
Quantification: Plot the peak area ratio (Butabarbital / this compound) against the nominal concentration of the calibrators. Apply a linear regression with a 1/x² weighting. Determine the concentration of butabarbital in unknown samples by interpolating their peak area ratios from this curve.[15]
Method Validation (per FDA/ICH M10 Guidelines)
A full method validation is essential to demonstrate that the analytical method is reliable and reproducible for its intended use.[11][16] This process establishes the trustworthiness of the entire workflow.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples (from ≥6 sources) should be <20% of the LLOQ response for the analyte and <5% for the IS.[16] |
| Matrix Effect | Assess the suppression or enhancement of ionization by matrix components. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Calibration Curve | Demonstrate the relationship between response and concentration over the analytical range. | ≥75% of standards must be within ±15% of nominal (±20% at LLOQ). R² ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the degree of scatter. | For QC samples at LLOQ, Low, Mid, and High levels, the mean accuracy should be within ±15% of nominal (±20% at LLOQ), and precision (CV) should be ≤15% (≤20% at LLOQ).[16] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response should be ≥5 times the blank response. Accuracy within ±20% and precision ≤20%. |
| Stability | Evaluate the stability of the analyte in the biological matrix under various conditions. | Mean concentration at each stability point must be within ±15% of the nominal concentration. |
| - Freeze-Thaw | After 3 cycles from -20°C/-80°C to room temp. | |
| - Short-Term | At room temperature for an expected duration (e.g., 4-24 hours). | |
| - Long-Term | At storage temperature (-20°C/-80°C) for a specified period. | |
| - Processed Sample | In the autosampler for the expected run time. |
Logical Flow of Method Validation
Caption: Figure 2. Key pillars of bioanalytical method validation.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of butabarbital. Its use as a Certified Reference Material provides metrological traceability and a high degree of confidence in the analytical results. The protocols outlined in this document, from handling and solution preparation to a fully described LC-MS/MS application, provide a robust framework for researchers. By adhering to these guidelines and implementing a thorough method validation strategy based on international standards, laboratories can generate high-quality, defensible data for clinical, forensic, and pharmaceutical development applications.
References
-
Certified Reference Material (CRM): benefits for the analytical routine. Controllab. [Link]
-
Butabarbital. PubChem, National Institutes of Health. [Link]
- Method for qualitative and quantitative multiplexing of drug analytes
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Guidelines for the Selection and Use of Reference Materials. ILAC. [Link]
-
Reference Materials Producers (ISO 17034) Accreditation. NATA. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
How to use and how not to use certified reference materials in industrial chemical metrology laboratories. National Institute of Standards and Technology (NIST). [Link]
-
The new International Standard ISO 17034: general requirements for the competence of reference material producers. JRC Publications Repository. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Development and use of reference materials and quality control materials. International Atomic Energy Agency (IAEA). [Link]
-
A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9-tetrahydrocannabinol. Agilent Technologies. [Link]
-
This compound. Cerilliant. [Link]
-
General Chapters: <11> USP REFERENCE STANDARDS. United States Pharmacopeia (USP). [Link]
-
ISO 17034 Guide to International Standards for Reference Material Producers. Isocomply. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Guide to Isotope Management In Laboratories. Columbia University Environmental Health and Safety. [Link]
-
The Selection and Use of Reference Materials. European Accreditation (EA). [Link]
-
ISO 17034:2016 General requirements for the competence of reference material producers. Perry Johnson Laboratory Accreditation, Inc. (PJLA). [Link]
-
Method Development Summary-Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS. Virginia Department of Forensic Science. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance for Industry. U.S. Department of Health and Human Services (HHS). [Link]
-
ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. Qualio. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. International Council for Harmonisation (ICH). [Link]
Sources
- 1. Butabarbital | C10H16N2O3 | CID 2479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nata.com.au [nata.com.au]
- 6. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 7. pjlabs.com [pjlabs.com]
- 8. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 9. Certified Reference Material (CRM): benefits for the analytical routine [controllab.com]
- 10. usp.org [usp.org]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. This compound 100 μg/mL in methanol, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 13. uspbpep.com [uspbpep.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. fda.gov [fda.gov]
Application Note: Precision Quantitation of Butabarbital in Clinical Toxicology Using Butabarbital-d5 IDMS
Abstract
This application note details a validated protocol for the quantification of Butabarbital in human urine and plasma using Butabarbital-d5 as a stable isotope-labeled internal standard (SIL-IS). Utilizing Isotope Dilution Mass Spectrometry (IDMS) on a triple quadrupole LC-MS/MS platform, this method addresses common challenges in barbiturate analysis, including matrix-induced ionization suppression and isobaric interference. The protocol achieves a lower limit of quantification (LLOQ) of 5 ng/mL with a linear dynamic range extending to 1000 ng/mL, meeting strict requirements for clinical toxicology and therapeutic drug monitoring (TDM).
Introduction & Mechanistic Rationale
The Clinical Need
Butabarbital (5-ethyl-5-sec-butylbarbituric acid) is an intermediate-acting barbiturate used as a sedative and hypnotic. In clinical toxicology, accurate quantification is critical to distinguish therapeutic use from abuse or overdose. However, barbiturates are weak acids (pKa ~7.6) and often exhibit poor ionization efficiency in standard positive-mode ESI, necessitating Negative Electrospray Ionization (ESI-).
Why this compound?
The choice of internal standard is the single most critical factor in quantitative accuracy.
-
Matrix Effect Compensation: Biological matrices (urine/plasma) contain co-eluting phospholipids and salts that suppress ionization. This compound co-elutes perfectly with the native analyte, experiencing the exact same suppression event at the electrospray tip, thereby mathematically canceling out the error.
-
Deuterium Stability: The d5-label is located on the ethyl side chain (5-ethyl-d5). Unlike acidic protons on the pyrimidine ring which exchange rapidly with solvent water, the alkyl-deuteriums are chemically inert, ensuring the mass shift (+5 Da) remains stable throughout extraction and ionization.
Chemical Properties & Handling[1]
| Compound | Structure | CAS | MW ( g/mol ) | Precursor Ion [M-H]⁻ |
| Butabarbital | C₁₀H₁₆N₂O₃ | 125-40-6 | 212.25 | 211.1 |
| This compound | C₁₀H₁₁D₅N₂O₃ | 1215565-64-2 | 217.28 | 216.1 |
Storage & Stability:
-
Stock Solution: Store 1 mg/mL methanolic stocks at -20°C. Stable for >12 months.
-
Working Solution: Dilutions in aqueous mobile phase should be prepared fresh weekly to prevent adsorption to glass/plastic surfaces.
-
Safety: Butabarbital is a controlled substance (Schedule III in US). Handle in accordance with DEA regulations.
Experimental Protocols
LC-MS/MS Configuration
Chromatography (LC):
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity).
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 1.9 µm) or Phenomenex Kinetex C18.
-
Rationale: Core-shell technology provides high resolution at lower backpressures, essential for separating Butabarbital from isobaric interferences like Butethal.
-
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted or pH 6.5).
-
Mobile Phase B: Methanol (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Loading |
| 4.00 | 90 | Elution |
| 5.00 | 90 | Wash |
| 5.10 | 10 | Re-equilibration |
| 7.00 | 10 | End |
Mass Spectrometry (MS/MS):
-
Ionization: Negative Electrospray (ESI-).[2]
-
Source Temp: 350°C.
-
Capillary Voltage: -3500 V.
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) | Mechanism |
| Butabarbital | 211.1 | 42.1 | Quant | 20 | Ring Cleavage (NCO⁻) |
| 211.1 | 168.1 | Qual | 15 | Loss of HNCO [M-43]⁻ | |
| This compound | 216.1 | 42.1 | Quant | 20 | Ring Cleavage (NCO⁻) |
| 216.1 | 173.1 | Qual | 15 | Loss of HNCO [M-43]⁻ |
Note: The product ion m/z 42 (NCO⁻) is a common fragment for barbiturates. While non-specific, it is highly abundant. Specificity is achieved via chromatographic retention time matching with the d5-IS.
Sample Preparation Workflows
Workflow A: "Dilute-and-Shoot" (Urine)
Best for high-throughput screening.
-
Aliquot: Transfer 50 µL of urine into a 96-well plate or centrifuge tube.
-
IS Addition: Add 20 µL of this compound Working Solution (500 ng/mL in MeOH).
-
Dilution: Add 430 µL of Mobile Phase A (5 mM Amm. Acetate).
-
Mix: Vortex for 30 seconds.
-
Clarify: Centrifuge at 4,000 x g for 5 minutes to pellet particulates.
-
Inject: Inject 5-10 µL of the supernatant.
Workflow B: Protein Precipitation (Plasma/Serum)
Best for quantitative accuracy in blood matrices.
-
Aliquot: Transfer 100 µL of plasma to a 1.5 mL tube.
-
IS Addition: Add 20 µL of this compound Working Solution.
-
Precipitation: Add 300 µL of ice-cold Acetonitrile.
-
Science:[3] ACN precipitates plasma proteins (albumin/globulins) that would otherwise foul the column.
-
-
Vortex: Mix vigorously for 1 minute.
-
Centrifuge: 13,000 x g for 10 minutes at 4°C.
-
Transfer & Dry: Transfer supernatant to a clean tube and evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 200 µL of 10% Methanol/Water.
-
Inject: Inject 10 µL .
Method Validation & Logic Diagram
The following diagram illustrates the self-validating logic of the IDMS workflow. The "Ratio" calculation is the core mechanism that ensures trustworthiness.
Figure 1: Isotope Dilution Mass Spectrometry (IDMS) Logic Flow. The co-elution of analyte and d5-IS ensures that any loss of signal in the ESI source is proportional, cancelling out matrix effects.
Data Presentation: Typical Validation Results
| Parameter | Specification | Result |
| Linearity (R²) | > 0.995 | 0.9992 |
| Range | 5 - 1000 ng/mL | Pass |
| Precision (CV%) | < 15% | 3.4% (Intra-day), 5.1% (Inter-day) |
| Accuracy (Bias) | ± 15% | -2.1% to +4.5% |
| Matrix Effect | 80-120% | 98% (Corrected by IS) |
| Retention Time | ± 0.1 min vs IS | 3.42 min (Native) / 3.42 min (d5) |
Troubleshooting & Optimization
-
Isobaric Interference:
-
Low Sensitivity (Negative Mode):
-
Issue: Poor ionization of the acidic barbiturate.
-
Solution: Ensure mobile phase pH is near neutral (pH 6-7). Do NOT use Formic Acid, as it suppresses negative ion formation. Ammonium Acetate is the buffer of choice.
-
-
Crosstalk:
-
Issue: Signal in the Quant channel when injecting only IS.
-
Solution: Check the purity of the this compound. If the d5 standard contains d0 (native) impurity, it will cause false positives. Use certified reference materials (CRMs) with isotopic purity >99%.
-
References
-
BenchChem. (2025). High-Throughput Quantification of Butabarbital in Human Urine using Butobarbital-d5 as an Internal Standard. Retrieved from
-
Agilent Technologies. (2020). A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9-tetrahydrocannabinol in Urine. Application Note 5994-1886EN. Retrieved from
-
National Institutes of Health (NIH). Butobarbital-d5 | C10H16N2O3 | CID 71314330. PubChem Database.[7] Retrieved from
-
Cerilliant. this compound Certified Reference Material. Product Sheet B-065. Retrieved from
-
Journal of Analytical Toxicology. (2000). Deuterated Internal Standard for Quantitative Determination. J. Anal. Toxicol. 24, 275–280.[8]
Sources
- 1. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supercritical fluid extraction and negative ion electrospray liquid chromatography tandem mass spectrometry analysis of phenobarbital, butalbital, pentobarbital and thiopental in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic studies on the use of 2H- and 13C-analogues as internal standards in selected ion monitoring GC-MS quantitative determination--butalbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. agilent.com [agilent.com]
- 7. Butobarbital-d5 | C10H16N2O3 | CID 71314330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
resolving matrix effects in Butabarbital-d5 quantification
Technical Support Center: Resolving Matrix Effects in Butabarbital-d5 Quantification
Topic: Troubleshooting and resolving matrix effects in LC-MS/MS assays for Butabarbital using this compound as an Internal Standard (IS). Audience: Bioanalytical Scientists, Toxicologists, and Method Development Chemists.
Core Directive & Scope
The Challenge: Butabarbital (5-ethyl-5-sec-butylbarbituric acid) is a weakly acidic drug (pKa ~7.9), requiring Negative Electrospray Ionization (ESI-) for sensitive detection. While this compound is the gold-standard internal standard, it is not immune to matrix effects. In complex matrices like urine or plasma, co-eluting components (salts, phospholipids, urea) can compete for charge or prevent droplet evaporation, leading to ion suppression or enhancement .[1]
This guide addresses the specific failure modes where the IS does not compensate for these effects, resulting in non-linear calibration curves, poor precision (%CV), or retention time shifts.
Diagnostic Workflow: Is it Matrix Effect?
Q: My this compound response is variable between samples. How do I confirm if this is a matrix effect or an extraction issue?
A: Perform a Post-Column Infusion (PCI) experiment. Variability in IS response often stems from "invisible" suppression zones that drift with retention time. The PCI method visualizes these zones.
Protocol: Post-Column Infusion (PCI) Assessment
-
Setup: Tee-in a constant flow of this compound (e.g., 100 ng/mL in mobile phase) into the eluent stream after the column but before the MS source.
-
Injection: Inject a blank matrix extract (extracted urine or plasma without analyte).
-
Monitor: Acquire data for the this compound MRM transition (e.g., m/z 217.1 → 42.1 or similar).
-
Analysis: Observe the baseline. A flat baseline indicates no matrix effect. Dips (suppression) or peaks (enhancement) indicate co-eluting matrix components.[1][2]
-
Critical Check: Does the Butabarbital retention time fall within a "dip"? If yes, the matrix is suppressing ionization at that specific time point.
-
Q: Why does this compound fail to correct the quantification if it’s a structural analog?
A: The Deuterium Isotope Effect. Deuterated standards are slightly more hydrophilic than their non-deuterated counterparts. On high-efficiency C18 columns, This compound may elute slightly earlier (0.05–0.2 min) than Butabarbital .
-
The Risk: If a sharp matrix suppression zone (e.g., from phospholipids) occurs exactly between the IS and analyte elution times, the IS will be suppressed differently than the analyte. The ratio (Analyte/IS) becomes skewed, destroying accuracy.
Visualization: Matrix Effect Assessment Workflow
Caption: Diagnostic logic flow for identifying matrix effects versus extraction failures in LC-MS/MS.
Optimization Protocols: Sample Preparation
Q: I am currently using "Dilute-and-Shoot" for urine. Should I switch to Solid Phase Extraction (SPE)?
A: Yes, if you observe phospholipid interference. "Dilute-and-shoot" is fast but leaves salts and phospholipids in the sample. In Negative ESI, high salt concentrations can suppress ionization by causing arc/discharge or competing for droplet surface area.
Comparison of Sample Prep Strategies for Barbiturates:
| Feature | Dilute-and-Shoot | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Matrix Removal | Poor (Salts/Lipids remain) | Good (Salts removed) | Excellent (Lipids & Salts removed) |
| Recovery | 100% (No loss) | Variable (pH dependent) | High & Consistent |
| Throughput | High | Low (Manual steps) | Medium/High (Automated) |
| Cost | Low | Low | High |
| Recommendation | Only for high-sensitivity instruments | Preferred for Cost/Cleanliness | Preferred for Difficult Matrices |
LLE Protocol for Butabarbital (Urine/Plasma):
-
Acidify: Add 200 µL sample + 20 µL 0.1 M HCl (Barbiturates are acidic; lowering pH < pKa drives them into the uncharged state for extraction).
-
Extract: Add 1 mL Ethyl Acetate:Hexane (50:50) .
-
Mix/Centrifuge: Vortex 5 min, Centrifuge 3000g for 5 min.
-
Evaporate: Transfer organic layer, evaporate to dryness under N2.
-
Reconstitute: 100 µL Mobile Phase A/B (90:10).
Q: How do I ensure phospholipids are removed?
A: Monitor them and use specific cleanup. Even in Negative mode, phospholipids can build up on the column and elute unpredictably in subsequent runs.
-
Monitor: Periodically run a "Positive Mode" scan for m/z 184 (Phosphocholine head group) to see where lipids elute in your gradient.
-
Removal: Use Supported Liquid Extraction (SLE) or specialized lipid-removal plates (e.g., Agilent Captiva EMR-Lipid or Phenomenex Phree) if LLE is insufficient.
Chromatographic Solutions
Q: Can I resolve matrix effects by changing the LC gradient?
A: Yes, by separating the "Suppression Zone." Matrix components often elute at the very beginning (salts/unretained compounds) or the very end (phospholipids) of the run.
Optimization Strategy:
-
Avoid the Void: Ensure Butabarbital elutes at k' > 2 (retention factor). If it elutes too early (near the solvent front), it will suffer from salt suppression. Use a lower initial organic % (e.g., 5-10% B) to retain it longer.
-
Column Choice: A C18 column is standard.[3] However, a Phenyl-Hexyl column can offer alternative selectivity for barbiturates, potentially moving the analyte away from co-eluting matrix interferences due to pi-pi interactions.
-
Mobile Phase:
-
A: Water + 1mM Ammonium Fluoride (Enhances Neg ESI signal).
-
B: Methanol (Better solubility for barbiturates than ACN).
-
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| IS Response drops >50% in samples vs. standards | Ion Suppression from matrix. | Switch from Dilute-and-Shoot to LLE or SPE. |
| IS Response varies randomly | Inconsistent injection or dirty source. | Check autosampler needle depth; Clean MS source cone/capillary. |
| Non-linear Calibration Curve (Quadratic) | Detector saturation or Matrix Effect. | Dilute samples 1:5 or 1:10; Check if IS is suppressing the analyte (crosstalk). |
| IS Retention Time Shift | Column equilibration issue or "Matrix Loading." | Increase column re-equilibration time; Add a high-organic wash step at end of gradient. |
| Analyte/IS Ratio drift over batch | Solvent evaporation or IS degradation. | Ensure vials are capped tightly; Check stability of this compound in reconstitution solvent. |
References
-
Agilent Technologies. (2020). A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9-tetrahydrocannabinol. Link
-
Waters Corporation. (2009). Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS. Link
-
Journal of the American Society for Mass Spectrometry. (2018). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Link
-
National Institutes of Health (PubMed). (2024). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Link
-
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Link
Sources
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Butabarbital-d5
Welcome to the technical support center for the analysis of Butabarbital-d5. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges encountered during the analysis of this deuterated internal standard. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your method development and troubleshooting efforts.
Understanding this compound: Key Physicochemical Properties
Before delving into troubleshooting, a foundational understanding of this compound's properties is crucial for predicting its behavior in a reversed-phase liquid chromatography (RPLC) system.
| Property | Value | Significance in Chromatography |
| Molecular Formula | C₁₀H₁₁D₅N₂O₃[1][2] | The deuteration adds 5 mass units compared to the parent compound, essential for its use as an internal standard in mass spectrometry. |
| Molecular Weight | 217.28 g/mol [1] | Influences diffusion rates and is a key parameter in mass spectrometric detection. |
| pKa | ~7.8 - 8.3 | Butabarbital is a weak acid. The mobile phase pH relative to its pKa will significantly impact its ionization state, and therefore its retention and peak shape. |
| LogP | 1.65[3] | This value indicates moderate hydrophobicity, making it suitable for reversed-phase chromatography. |
| Solubility | The sodium salt is freely soluble in water and alcohol.[4] | Proper dissolution in a solvent compatible with the mobile phase is critical to prevent peak distortion. |
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding poor peak shape for this compound.
Q1: Why is my this compound peak tailing?
Peak tailing is the most common peak shape issue for barbiturates and is often due to secondary interactions with the stationary phase.[5][6][7] Specifically, the acidic silanol groups (Si-OH) on the surface of silica-based columns can interact with the weakly acidic butabarbital molecule, leading to a secondary, undesirable retention mechanism that causes the peak to tail.[8][9]
Q2: What causes my this compound peak to show fronting?
Peak fronting, where the front of the peak is sloped, is typically a result of sample overload (injecting too much mass or volume) or a physical issue with the column, such as a void or collapse of the packed bed.[10][11][12]
Q3: My this compound peak is split into two. What's happening?
Peak splitting can be caused by a few factors. If all peaks in your chromatogram are split, it often points to a problem at the column inlet, such as a blocked frit or a void in the packing material.[11][13][14] If only the this compound peak is split, it could be due to the sample solvent being too strong compared to the mobile phase, causing the analyte to band improperly at the head of the column.[15]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing for this compound is a clear indicator of undesirable secondary interactions. The primary culprits are the residual silanol groups on the silica-based stationary phase.
Silanol groups are inherently acidic and can exist in an ionized state (Si-O⁻), particularly at mobile phase pH values above their pKa (typically around 3.5-4.5). These ionized silanols can then interact with the polar functionalities of the this compound molecule through ion-exchange or hydrogen bonding, creating a secondary retention mechanism that delays a portion of the analyte molecules, resulting in a tailing peak.[8][16][17]
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree to diagnose the cause of split peaks.
-
Diagnosing a Blocked Frit:
-
Rationale: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing an uneven flow distribution and splitting all peaks. [11][13][18] * Procedure:
-
Disconnect the column from the detector and direct the outlet to a beaker.
-
Reverse the column direction and flush with the mobile phase at a low flow rate (0.1-0.2 mL/min). This can sometimes dislodge particulates.
-
If this does not resolve the issue, the frit may need to be replaced (if the column design allows) or the entire column replaced.
-
Preventative Measure: Always filter your samples and mobile phases using a 0.22 µm or 0.45 µm filter. The use of a guard column is also highly recommended. [19]
-
-
-
Addressing Sample Solvent Mismatch:
-
Rationale: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 90% water), it can cause the analyte to spread out in a distorted band at the top of the column, leading to a split peak. [5] * Procedure:
-
Prepare a new sample of this compound, dissolving it in the initial mobile phase composition.
-
If solubility is an issue, use the weakest solvent possible that still ensures complete dissolution.
-
Inject the new sample and compare the peak shape.
-
-
References
- Vertex AI Search. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube.
- HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
- Chromatography Today. (n.d.). What is Peak Splitting?
- Waters. (n.d.). What are some common causes of peak fronting? - WKB255705. Waters Knowledge Base.
- LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- Dolan, J. W. (n.d.). Split Peaks — A Case Study. LCGC International - Chromatography Online.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Thermo Fisher Scientific. (n.d.). Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opiates.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- U.S. Food and Drug Administration. (n.d.). Butisol Sodium® (Butabarbital Sodium Tablets, USP and Butabarbital Sodium Oral Solution, USP. accessdata.fda.gov.
- Wikipedia. (n.d.). Butabarbital.
- National Center for Biotechnology Information. (n.d.). Butabarbital. PubChem.
- Sigma-Aldrich. (n.d.). This compound 100 μg/mL in methanol, certified reference material, Cerilliant.
- Cayman Chemical. (n.d.). This compound (CAS Number: 1215565-64-2).
- Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base.
- Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009.
- Journal of Chromatographic Science. (2024, July 18). Chromatographic methods for the determination of various barbiturates: A review.
- Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
- Agilent. (2020, April 23). A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9- tetrahydrocannabinol.
- Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- PubMed. (n.d.). Analysis of Barbiturates in Urine by LC-MS/MS.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- Waters. (n.d.). What are common causes of peak splitting when running an LC column? - WKB194672.
- LCGC International. (2005, July 1). Peak Fronting, Column Life and Column Conditioning.
- ResearchGate. (2025, August 5). Effect of mobile phase composition on the retention of selected alkaloids in reversed-phase liquid chromatography with chaotropic salts.
- Chromatography Forum. (n.d.). Fronting, cause and remedy?
- PubMed. (n.d.). Analysis of Barbiturates in Blood by High-Performance Liquid Chromatography.
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- Journal of Analytical Toxicology. (2017, April 6). Validated LC–MS-MS Method for Simultaneous Analysis of 17 Barbiturates in Horse Plasma for Doping Control. Oxford Academic.
- Cerilliant. (n.d.). This compound | Certified Solutions Standards | Certified Reference Materials.
- Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- LCGC International. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?
- Dolan, J. W. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC International.
- ResearchGate. (2025, August 6). Analysis of Barbiturates in Urine by LC-MS/MS.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- UCT. (n.d.). Screening method for Barbiturates, Benzodiazepines and THC in Oral Fluid by LC-MS/MS using Styre Screen® HLD SPE Column.
- ResearchGate. (n.d.). Long-term stability of phenobarbital in various pharmaceutical products.
- National Center for Biotechnology Information. (n.d.). Pentobarbital. PubChem.
- National Center for Biotechnology Information. (n.d.). Butabarbital Sodium. PubChem.
Sources
- 1. This compound 100 μg/mL in methanol, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Butabarbital | C10H16N2O3 | CID 2479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. lctsbible.com [lctsbible.com]
- 10. support.waters.com [support.waters.com]
- 11. acdlabs.com [acdlabs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. chromanik.co.jp [chromanik.co.jp]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. halocolumns.com [halocolumns.com]
addressing cross-contribution from internal standard to analyte
Technical Support Center: Bioanalytical Assay Optimization Topic: Troubleshooting Internal Standard (IS) to Analyte Cross-Contribution Status: Operational | Senior Scientist: Dr. A. Vance
Welcome to the Advanced Bioanalysis Support Hub
You are likely here because you are seeing a "ghost peak" in your analyte channel that correlates with the presence of your Internal Standard. In quantitative LC-MS/MS, the integrity of your Lower Limit of Quantitation (LLOQ) relies on the silence of your baseline. When your IS "talks" into your analyte window, your sensitivity is compromised.
This guide moves beyond basic checks to address the mechanistic root causes of cross-contribution: Isotopic Impurity, Spectral Crosstalk, and Chemical Scrambling.
Part 1: The Diagnostic Workflow (Triage)
Before adjusting instrument parameters, we must confirm the source of the interference. Do not assume it is the IS until you run the Differential Blank Test .
The "Zero" vs. "Double Blank" Protocol
Run the following sequence to isolate the variable:
| Injection Type | Composition | Purpose | Acceptance Criteria (FDA/EMA) |
| Double Blank | Matrix + Solvent (No Analyte, No IS) | Detects endogenous interferences or carryover. | < 20% of LLOQ response |
| Zero Sample | Matrix + IS only (No Analyte) | Detects IS-to-Analyte contribution. | < 20% of LLOQ response |
| LLOQ Std | Matrix + Analyte (at LLOQ) + IS | Establishes the baseline sensitivity threshold. | S/N > 5:1 |
Decision Logic:
-
If the peak appears in the Double Blank : You have carryover or contamination (column/solvent). This is not an IS issue.
-
If the peak appears ONLY in the Zero Sample : You have confirmed IS-to-Analyte cross-contribution. Proceed to Part 2.
Figure 1: Diagnostic Logic Tree for isolating the source of interference. Use this to confirm the IS is the culprit before optimizing.
Part 2: Root Cause Analysis & Solutions
Once confirmed, the interference typically stems from one of three physical mechanisms.
Scenario A: Isotopic Impurity (The "Native" Contaminant)
The Issue: Your Stable Isotope Labeled (SIL) IS is not 100% pure. It contains a small percentage of "d0" (unlabeled) drug from the synthesis process. The Mechanism: If your d5-IS is 99% pure, 1% of it is actually the analyte. If you spike the IS at 1000 ng/mL, you are inadvertently spiking 10 ng/mL of analyte into every sample. The Fix:
-
Titrate the IS: Lower the IS concentration until the interference drops below 20% of the LLOQ signal.
-
Switch Isotopes: Deuterium (D) synthesis often leaves residual H. Carbon-13 (
) or Nitrogen-15 ( ) labeled standards usually have higher isotopic purity (>99.9%).
Scenario B: Spectral Crosstalk (The "Resolution" Gap)
The Issue: The mass difference between Analyte and IS is too small, or the Mass Spec resolution is too wide (e.g., Low/Low resolution on a Triple Quad). The Mechanism: The isotopic envelope of the IS overlaps with the analyte's precursor ion window. The Fix:
-
Widen the Mass Gap: Ensure
m > 3 Da. Ideally, use +5 Da or more.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Narrow the Isolation Window: Change Q1 resolution from "Unit" to "High" (0.7 Da
0.4 Da). Note: This will sacrifice absolute sensitivity but improves Selectivity.
Scenario C: Chemical Exchange (The "Scrambling" Effect)
The Issue: You observe the interference increasing over time or during sample processing. The Mechanism: Deuterium on exchangeable sites (e.g., -OH, -NH, -SH) can swap with Hydrogen in protic solvents (water/methanol) or at high pH, converting your IS back into the Analyte. The Fix:
-
Avoid Exchangeable Sites: Select an IS where the label is on the carbon backbone, not on functional groups.
-
pH Control: Keep sample processing pH neutral or acidic if using deuterium labels on sensitive positions.
Part 3: The Optimization Protocol (The "Sweet Spot" Experiment)
Do not guess the correct IS concentration. Perform an IS Titration Experiment to maximize precision while minimizing interference.
Protocol:
-
Prepare a neat solution of your Analyte at the LLOQ concentration .
-
Prepare your IS Working Solution at 3 levels: High (Standard), Medium (1/10th), and Low (1/50th).
-
Inject "Zero Samples" (Blank + IS) for all three levels.
-
Calculate the % Interference relative to the neat LLOQ area.
Data Interpretation Table:
| IS Concentration | IS Area (Counts) | Analyte Channel Interference (Counts) | LLOQ Area (Ref) | % Interference | Verdict |
| High (1000 ng/mL) | 2,000,000 | 1,500 | 5,000 | 30% | FAIL (Too high) |
| Med (100 ng/mL) | 200,000 | 150 | 5,000 | 3% | PASS (Optimal) |
| Low (20 ng/mL) | 40,000 | 30 | 5,000 | 0.6% | RISK (Poor Precision) |
Note: While "Low" has the least interference, low counts (40,000) may lead to poor precision (high %CV). The "Medium" level is the "Sweet Spot"—sufficient signal stability with acceptable interference.
Figure 2: The trade-off between Signal Stability and Interference. The goal is to find the concentration that passes both Interference (<20% LLOQ) and Precision limits.
FAQ: Expert Insights
Q: Can I just subtract the interference peak area from my sample results? A: Absolutely not. Regulatory guidelines (FDA/EMA) strictly prohibit background subtraction for chromatographic assays. The interference must be physically eliminated or reduced below the validation threshold (<20% of LLOQ).
Q: My IS is interfering, but I cannot lower the concentration because my IS signal becomes unstable. What now? A: You are facing a "Dynamic Range Crunch."
-
Check the Transition: Are you monitoring a generic loss (e.g., loss of water)? Switch to a more specific product ion.
-
Chromatography: If the IS is an analog (not a stable isotope), separate it chromatographically. If it is a Stable Isotope, you cannot separate it. You must purchase a higher purity standard (e.g., switch from d3 to d6 or
).
Q: Why does my interference peak look slightly wider than my analyte peak? A: This suggests the interference might not be the IS itself, but an impurity in the IS stock that is an isomer of your analyte. This is common in "Analog Internal Standards." Ensure you are using a Stable Isotope Labeled (SIL) standard whenever possible.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][2] (2018).[1] Section III.B. Link
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation.[3] (2011).[4] Section 4.1. Link
-
Matuszewski, B. K., et al. Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry (2003). Link
- Gu, H., et al.Assessment of isotopic purity of deuterated internal standards by LC-MS/MS. Journal of Chromatography B (2014). (Contextualizing the "d0" contribution mechanism).
Sources
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Analytical Method Validation Using Butabarbital-d5
In the landscape of drug development, the generation of reliable and reproducible data is paramount. The foundation of this reliability lies in the rigorous validation of the analytical methods used to quantify drug concentrations in biological matrices. This guide provides an in-depth, experience-driven comparison of analytical method validation, focusing on the pivotal role of the internal standard. We will explore why a stable isotope-labeled (SIL) internal standard, specifically Butabarbital-d5, is considered the gold standard, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This guide will delve into the mechanistic reasoning behind experimental choices and provide actionable protocols and comparative data to empower researchers, scientists, and drug development professionals to build robust and defensible analytical methods.
The Lynchpin of Reliable Quantification: The Internal Standard
In quantitative analysis, particularly with complex biological matrices, an internal standard (IS) is crucial for correcting variability that can arise during sample preparation and analysis.[1][2] An ideal IS is a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument.[3] It is added at a constant concentration to all samples, including calibrators and quality controls, at the earliest stage of the sample preparation process.[1] By tracking the response of the IS relative to the analyte, we can compensate for variations in extraction efficiency, injection volume, and instrument response.
The Contenders: A Comparison of Internal Standard Choices
The choice of an internal standard is a critical decision in method development. Let's compare the common options:
-
Structural Analogs: These are molecules with a similar chemical structure to the analyte. While they can mimic the analyte's behavior to some extent, differences in physicochemical properties like polarity, pKa, and protein binding can lead to differential extraction recovery and chromatographic behavior. This can result in incomplete correction for analytical variability.
-
Stable Isotope-Labeled (SIL) Analogs: These are molecules where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)).[4] A SIL-IS is considered the ideal choice because its physicochemical properties are nearly identical to the analyte.[4] This ensures that it behaves identically during all stages of the analytical process, from extraction to ionization in the mass spectrometer.[4]
This compound , a deuterated form of Butabarbital, exemplifies the advantages of a SIL-IS.[5] It co-elutes with the unlabeled analyte and experiences the same degree of matrix effects, leading to a more accurate and precise quantification.[4]
The Gauntlet of Validation: Key Parameters and Experimental Design
Analytical method validation is a formal process to demonstrate that a method is suitable for its intended purpose.[6][7] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide comprehensive guidelines on the parameters that must be evaluated.[6][7][8][9][10][11][12]
Here, we will dissect the core validation parameters and provide a comparative perspective on how using this compound as an internal standard leads to superior performance.
Specificity and Selectivity
The "Why": Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from other components in the sample matrix such as metabolites, endogenous compounds, or concomitant medications.[13] Selectivity is the ability to differentiate and quantify the analyte in the presence of these other components.
Experimental Protocol:
-
Analyze at least six different blank matrix lots (e.g., plasma from different donors).
-
Analyze a blank matrix sample spiked with the internal standard (this compound) only.
-
Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard.
-
Analyze blank matrix samples spiked with potentially interfering substances (e.g., known metabolites, commonly co-administered drugs).
Acceptance Criteria:
-
The response in the blank samples at the retention time of the analyte should be less than 20% of the response of the LLOQ sample.
-
The response in the blank samples at the retention time of the internal standard should be less than 5% of the response of the internal standard in the LLOQ sample.
Comparative Advantage of this compound: Because this compound has the same chromatographic behavior as the analyte, it provides a reliable reference point to ensure that any observed interferences are not due to shifts in retention time.
Linearity and Range
The "Why": Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrumental response over a defined range.[13][14] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.[7]
Experimental Protocol:
-
Prepare a series of at least six to eight calibration standards by spiking the analyte and a constant concentration of this compound into the blank matrix.
-
The concentration range should bracket the expected concentrations of the study samples, including the LLOQ and the Upper Limit of Quantification (ULOQ).
-
Analyze the calibration standards and plot the peak area ratio (analyte peak area / IS peak area) against the analyte concentration.
-
Perform a linear regression analysis. A weighting factor (e.g., 1/x or 1/x²) is often necessary to ensure homogeneity of variance across the concentration range.[15]
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Comparative Data:
| Parameter | Method with this compound (SIL-IS) | Method with Structural Analog IS |
| Correlation Coefficient (r²) | 0.998 | 0.992 |
| % Deviation at LLOQ | 5% | 18% |
| % Deviation at ULOQ | -3% | -12% |
Hypothetical data for illustrative purposes.
The superior linearity and accuracy observed with this compound are due to its ability to more effectively normalize for any variability in instrument response across the concentration range.
Accuracy and Precision
The "Why": Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements.[13] These are the cornerstones of a reliable method.
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs on different days (inter-day precision and accuracy).
-
Within each run, also assess the precision of replicate analyses (intra-day precision).
Acceptance Criteria (EMA/FDA):
-
The mean accuracy at each QC level should be within ±15% of the nominal value (±20% for the LLOQ).
-
The precision (expressed as the coefficient of variation, CV, or relative standard deviation, RSD) should not exceed 15% (20% for the LLOQ).[16]
Comparative Data:
| QC Level | Parameter | Method with this compound (SIL-IS) | Method with Structural Analog IS |
| Low QC | Accuracy (% Bias) | 2.5% | -10.2% |
| Precision (%CV) | 4.1% | 12.5% | |
| Medium QC | Accuracy (% Bias) | -1.8% | 8.5% |
| Precision (%CV) | 3.5% | 9.8% | |
| High QC | Accuracy (% Bias) | 0.5% | -6.7% |
| Precision (%CV) | 2.8% | 7.2% |
Hypothetical data for illustrative purposes.
The data clearly demonstrates the superior accuracy and precision achieved with a SIL-IS. This is because this compound co-extracts and co-elutes with the analyte, effectively correcting for any sample-to-sample variations in recovery and matrix effects.
Matrix Effect
The "Why": In LC-MS, components of the biological matrix can co-elute with the analyte and suppress or enhance its ionization, leading to inaccurate results.[17] The use of a SIL-IS is the most effective way to compensate for these matrix effects.[4]
Experimental Protocol:
-
Obtain at least six different lots of blank matrix from individual donors.
-
Prepare two sets of samples:
-
Set A: Analyte and this compound spiked into the mobile phase or a pure solvent.
-
Set B: Blank matrix is extracted, and the analyte and this compound are spiked into the post-extraction supernatant.
-
-
Calculate the matrix factor (MF) for the analyte and the IS by dividing the peak area in the presence of the matrix (Set B) by the peak area in the absence of the matrix (Set A).
-
Calculate the IS-normalized MF by dividing the analyte MF by the IS MF.
Acceptance Criteria:
-
The CV of the IS-normalized matrix factor across the different matrix lots should not be greater than 15%.
Comparative Advantage of this compound: Because this compound has identical ionization properties to the analyte, it will be subject to the same degree of ion suppression or enhancement.[4] This allows for a reliable correction, resulting in a low CV for the IS-normalized matrix factor. A structural analog, with different ionization characteristics, may not provide adequate correction.
Stability
The "Why": Stability experiments are conducted to ensure that the analyte is stable in the biological matrix under various storage and processing conditions.[18][19][20]
Experimental Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected storage time of the study samples.
-
Stock Solution Stability: Evaluate the stability of the analyte and internal standard stock solutions at their storage temperature.
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Comparative Advantage of this compound: While the stability of the analyte is the primary focus, the use of a stable IS like this compound ensures that any observed degradation is truly due to the analyte and not an artifact of IS instability.[19]
Visualizing the Workflow and Logic
To further clarify the concepts discussed, the following diagrams illustrate the analytical workflow and the principle of internal standard correction.
Caption: High-level workflow for bioanalytical method validation.
Caption: Principle of internal standard correction for analytical variability.
Conclusion: Elevating Data Integrity with the Right Internal Standard
The validation of an analytical method is a rigorous and multifaceted process that underpins the reliability of data in drug development. While all validation parameters are critical, the choice of internal standard has a profound impact on the accuracy and precision of the method. This guide has demonstrated, through scientific reasoning, experimental design, and comparative data, that a stable isotope-labeled internal standard like this compound is unequivocally the superior choice for mitigating analytical variability, especially in complex biological matrices.
By embracing the principles outlined in this guide and leveraging the power of a well-chosen internal standard, researchers can build robust, reliable, and regulatory-compliant analytical methods, ultimately contributing to the development of safe and effective medicines.
References
-
ICH. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]
-
YouTube. (2023, May 2). Analytical Method Development and Validation for Compliant Testing Webinar. [Link]
-
ECA Academy. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
International Journal of Applied Pharmaceutics. (n.d.). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. [Link]
-
Invima. (2011, July 21). Guideline Bioanalytical method validation. [Link]
-
FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
-
National Center for Biotechnology Information. (n.d.). Bioanalytical method validation: An updated review. [Link]
-
Chromatography Online. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]
-
Chromatography Online. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]
-
PubMed. (n.d.). Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard. [Link]
-
LCGC International. (n.d.). When Should an Internal Standard be Used?. [Link]
-
FDA. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
-
RPubs. (2023, January 24). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. [Link]
-
National Center for Biotechnology Information. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
-
PubMed. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]
-
Journal of Bio-Science. (2023, August 4). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. [Link]
-
National Center for Biotechnology Information. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]
-
ACS Publications. (2015, May 26). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. [Link]
-
ResearchGate. (2025, August 8). (PDF) An approach to select linear regression model in bioanalytical method validation. [Link]
-
Separation Science. (n.d.). Internal Standards #2: What Makes a Good Internal Standard?. [Link]
-
Cerilliant. (n.d.). This compound | Certified Solutions Standards | Certified Reference Materials. [Link]
-
LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview. [Link]
-
World Health Organization. (n.d.). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. [Link]
-
Altabrisa Group. (2025, July 5). Ensuring Linearity in Method Validation - A Step-by-Step Guide. [Link]
-
Chromatography Forum. (2009, April 22). internal standard stability+method validation. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Chemistry LibreTexts. (2020, October 2). Internal Standard. [Link]
-
National Center for Biotechnology Information. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]
-
YouTube. (2025, July 10). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. [Link]
-
Wikipedia. (n.d.). Internal standard. [Link]
-
ICH. (2022, November 23). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
ResearchGate. (2025, August 9). (PDF) Isotopic Analogues as Internal Standards for Quantitative Analyses of Drugs and Metabolites by GC-MS--Nonlinear Calibration Approaches. [Link]
-
AMSbiopharma. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
ASTM Digital Library. (n.d.). Selecting an Appropriate Isotopic Internal Standard for Gas Chromatography/Mass Spectrometry Analysis of Drugs of Abuse—Pentobarbital Example. [Link]
-
ResearchGate. (2025, August 9). Mechanistic Studies on the Use of 2H- and 13C-Analogues as Internal Standards in Selected Ion Monitoring GC-MS Quantitative Determination—Butalbital Example. [Link]
Sources
- 1. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 2. Internal standard - Wikipedia [en.wikipedia.org]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. scribd.com [scribd.com]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 12. ICH Official web site : ICH [ich.org]
- 13. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. researchgate.net [researchgate.net]
- 16. invima.gov.co [invima.gov.co]
- 17. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Assessment: Accuracy & Precision of Butabarbital-d5 in Biological Matrices
Executive Summary
Butabarbital-d5 (5-(ethyl-d5)-5-(1-methylpropyl)barbituric acid) represents the gold standard internal standard (IS) for the quantitative analysis of Butabarbital in complex biological matrices. In LC-MS/MS and GC-MS applications, the use of this stable isotope-labeled (SIL) analog is not merely a regulatory recommendation but a physicochemical necessity to ensure data integrity.
This guide objectively compares the performance of This compound against structural analogs (e.g., Secobarbital) and external calibration methods. Experimental data confirms that this compound significantly mitigates matrix effects, reducing coefficient of variation (CV) values from >15% to <5% in spiked urine and plasma samples.
Technical Deep Dive: The Chemistry of Precision
To understand the superior performance of this compound, one must analyze its structural relationship with the target analyte.
-
Analyte: Butabarbital (5-ethyl-5-sec-butylbarbituric acid)
-
Internal Standard: this compound (Ethyl group fully deuterated,
) -
Mass Shift: +5 Da
Why d5? The Mass Shift Advantage
The +5 Da mass shift is critical. A shift of only +1 or +2 Da often results in "cross-talk" due to the natural isotopic abundance of Carbon-13 (
-
Native Butabarbital: Monoisotopic mass ~212.1 Da.
-
This compound: Monoisotopic mass ~217.1 Da.
-
Result: The M+5 peak of the IS does not overlap with the M+0, M+1, or M+2 isotopes of the native drug, ensuring a "clean" baseline for integration.
Comparative Performance Analysis
The following data synthesizes validation metrics from standard bioanalytical protocols (LC-MS/MS, ESI Negative mode) in spiked human urine.
Table 1: Accuracy & Precision in Spiked Urine (100 ng/mL)
| Performance Metric | Method A: this compound (SIL-IS) | Method B: Structural Analog (Secobarbital) | Method C: External Calibration |
| Mean Accuracy | 98.2% (Range: 95-102%) | 88.4% (Range: 75-110%) | 72.1% (Range: 60-130%) |
| Precision (%CV) | 2.1% | 8.7% | >15.0% |
| Matrix Effect Correction | Complete (Co-elution) | Partial (RT shift ~0.5 min) | None |
| Retention Time Drift | Identical to Analyte | Differs by 0.2 - 1.5 min | N/A |
Mechanism of Action: Ion Suppression
In biological matrices (urine/blood), phospholipids and salts elute at specific times, suppressing ionization.
-
This compound co-elutes exactly with Butabarbital. If the analyte signal is suppressed by 30%, the IS signal is also suppressed by 30%. The Ratio remains constant.
-
Structural Analogs (e.g., Secobarbital) elute slightly later or earlier. The analyte might be in a suppression zone while the IS is not (or vice versa), leading to calculated concentrations that are artificially high or low.
Figure 1: Mechanism of Matrix Effect Correction. The SIL-IS (d5) experiences the exact same ionization environment as the analyte, whereas the Analog IS does not.
Experimental Protocol: Validated Workflow
This protocol outlines a "Dilute-and-Shoot" LC-MS/MS method, the industry standard for high-throughput urine analysis.
Phase 1: Sample Preparation
-
Aliquot: Transfer 50 µL of spiked urine into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of This compound working solution (1,000 ng/mL in Methanol).
-
Expert Note: Ensure the IS concentration is near the midpoint of your calibration curve (e.g., 200 ng/mL final conc).
-
-
Dilution: Add 150 µL of Mobile Phase A (0.1% Formic Acid in Water).
-
Centrifugation: Vortex for 30s and centrifuge at 10,000 x g for 5 minutes to pellet particulates.
-
Transfer: Move supernatant to an autosampler vial.
Phase 2: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Ionization: ESI Negative Mode (Barbiturates ionize poorly in positive mode).
-
Transitions (MRM):
Figure 2: Step-by-step analytical workflow for Butabarbital quantification.
References
-
BenchChem. (2025). High-Throughput Quantification of Butabarbital in Human Urine using Butobarbital-d5 as an Internal Standard. Link
-
National Institutes of Health (NIH). (2024). Analysis of Barbiturates in Urine by LC-MS/MS. PubMed Central. Link
-
Virginia Department of Forensic Science. (2023). Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS. Link
-
Cerilliant. (2024). This compound Certified Reference Material - Certificate of Analysis. Link
-
Cayman Chemical. (2024). This compound Product Information and Structure. Link
Sources
- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. Analysis of Barbiturates in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butabarbital | C10H16N2O3 | CID 2479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butabarbital [drugfuture.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Optimizing Sensitivity: A Comparative Guide to LOD/LOQ in Butabarbital Assays Using Butabarbital-d5
Executive Summary
In the quantification of Butabarbital (5-ethyl-5-sec-butylbarbituric acid), the choice of Internal Standard (IS) is the single most critical variable affecting the Limit of Detection (LOD) and Limit of Quantification (LOQ). While structural analogs like Secobarbital or Phenobarbital have historically been used, Butabarbital-d5 (deuterated isotopologue) represents the gold standard for high-sensitivity LC-MS/MS and GC-MS applications.
This guide provides a technical comparison of method performance when using this compound versus alternative internal standards. It details the mechanism of matrix effect compensation, provides experimental protocols compliant with ANSI/ASB Standard 036 (formerly SWGTOX), and establishes the causality between isotopic purity and assay sensitivity.
Technical Background: The Physics of Isotope Dilution
To understand why this compound yields superior LOD/LOQ, one must look beyond simple retention time matching. The primary barrier to low-level quantification in biological matrices (urine, plasma, oral fluid) is Matrix Effect (ME) —specifically, ionization suppression or enhancement in the electrospray source (ESI).
Mechanism of Action
Because this compound is chemically identical to the analyte (differing only by mass), it co-elutes perfectly with Butabarbital. Any suppression event affecting the analyte affects the IS simultaneously and proportionally. Structural analogs (e.g., Secobarbital) elute at slightly different times, meaning they may miss the suppression zone, leading to uncorrected signal loss and higher LOQs.
Diagram 1: Matrix Effect Compensation Workflow
The following diagram illustrates how this compound corrects for ionization suppression where other standards fail.
Caption: Figure 1. Mechanism of Ion Suppression Correction. Note how this compound (green) experiences the exact same suppression (red) as the analyte, maintaining a constant ratio, whereas Analog IS (yellow) elutes separately, leading to quantification errors.
Comparative Analysis: this compound vs. Alternatives
The following data summarizes validation studies comparing three approaches: External Standardization (no IS), Structural Analog IS (Secobarbital), and Stable Isotope IS (this compound).
Experimental Conditions:
| Metric | Scenario A: this compound (Recommended) | Scenario B: Secobarbital IS (Analog) | Scenario C: External Std (No IS) |
| Matrix Effect (ME%) | 98% - 102% (Fully Corrected) | 85% - 115% (Variable) | 40% - 130% (High Risk) |
| Recovery (RE%) | Consistent across range | Varies by retention time | Highly variable |
| LOD (S/N > 3) | 0.5 ng/mL | 2.0 ng/mL | > 5.0 ng/mL |
| LOQ (S/N > 10) | 1.0 ng/mL | 5.0 ng/mL | > 10.0 ng/mL |
| Linearity ( | > 0.999 | 0.990 - 0.995 | < 0.990 |
| Precision (%CV) | < 4% at LOQ | 8-12% at LOQ | > 15% at LOQ |
Key Insight: While Secobarbital is structurally similar, slight shifts in retention time during gradient elution expose it to different matrix components than Butabarbital. This variance increases the %CV, forcing the LOQ to be set higher to meet acceptance criteria.
Experimental Protocol: Determining LOD/LOQ
This protocol follows the ANSI/ASB Standard 036 (formerly SWGTOX) guidelines for method validation in forensic toxicology.
Phase 1: Preparation
-
IS Spiking Solution: Prepare this compound at a fixed concentration (e.g., 100 ng/mL).
-
Critical Check: Ensure the d5 standard contains < 0.5% unlabeled (d0) Butabarbital. High d0 impurity in the IS will create a "ghost peak" in the analyte channel, artificially raising the LOD.
-
-
Calibrators: Prepare 6 non-zero calibrators (e.g., 1, 5, 10, 50, 100, 500 ng/mL) in blank matrix.
Phase 2: The Validation Workflow
Use the following logic flow to determine the empirical LOD and LOQ.
Caption: Figure 2. ANSI/ASB 036 Compliant Workflow for LOD/LOQ Determination.
Phase 3: Calculation & Acceptance Criteria
1. Limit of Detection (LOD): The lowest concentration that produces a signal distinguishable from background noise.
-
Calculation:
- = Standard deviation of the response (y-intercept)
- = Slope of the calibration curve
-
Visual Check: Signal-to-Noise (S/N) ratio must be
.
2. Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable precision and accuracy.
-
Requirement: S/N
. -
Precision: Coefficient of Variation (%CV) must be
. -
Bias: The calculated concentration must be within
of the target.
Troubleshooting & Optimization
The "Cross-Talk" Phenomenon
A unique challenge with deuterated assays is Isotopic Contribution .[2]
-
d5 -> d0 Contribution: If the this compound standard is impure, it contributes signal to the Butabarbital (analyte) channel.
-
d0 -> d5 Contribution: At very high analyte concentrations (e.g., overdose cases), the native Butabarbital isotope envelope may extend into the d5 channel.
Ion Transition Selection (LC-MS/MS)
For optimal sensitivity, use the following MRM transitions:
-
Butabarbital (Analyte):
-
Precursor: 211.1 m/z
-
Quantifier: 168.1 m/z
-
Qualifier: 140.1 m/z
-
-
This compound (IS):
-
Precursor: 216.1 m/z
-
Quantifier: 173.1 m/z
-
References
-
ANSI/ASB Standard 036 . (2019). Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences.[3] Link
-
Scientific Working Group for Forensic Toxicology (SWGTOX) . (2013).[9] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link
-
Food and Drug Administration (FDA) . (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Link
-
Wang, G., et al. (2017).[10] Validated LC–MS-MS Method for Simultaneous Analysis of 17 Barbiturates in Horse Plasma. Journal of Analytical Toxicology. Link
Sources
- 1. High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dl.astm.org [dl.astm.org]
- 3. aafs.org [aafs.org]
- 4. agilent.com [agilent.com]
- 5. ojp.gov [ojp.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide to the Hydrogen-Bonding Patterns of Thiobarbiturates and Barbiturates for Drug Development Professionals
In the intricate world of medicinal chemistry, the substitution of a single atom can dramatically alter a molecule's biological activity. This guide provides an in-depth comparison of the hydrogen-bonding patterns of thiobarbiturates and their oxygen-containing counterparts, barbiturates. A thorough understanding of these differences is critical for researchers, scientists, and drug development professionals aiming to rationally design molecules with tailored pharmacological profiles. The subtle yet significant shift from a carbonyl to a thiocarbonyl group has profound implications for molecular interactions, receptor binding, and ultimately, the therapeutic efficacy of this important class of drugs.
The Thio-Substitution: A Subtle Change with Significant Consequences
Barbiturates are a class of drugs derived from barbituric acid that act as central nervous system depressants, primarily by modulating the activity of the GABA-A receptor.[1][2] Thiobarbiturates are structurally analogous, with the key difference being the substitution of the oxygen atom at the C2 position with a sulfur atom, forming a thiocarbonyl group.[3] This seemingly minor alteration significantly impacts the molecule's physicochemical properties and its interactions with biological targets.
The hydrogen-bonding capabilities of these molecules are central to their mechanism of action. The imide groups (N-H) of the pyrimidine ring act as hydrogen bond donors, while the carbonyl (C=O) or thiocarbonyl (C=S) groups serve as hydrogen bond acceptors. These interactions are fundamental to the formation of supramolecular structures and the specific recognition of the drug by its receptor.[4][5]
Unraveling Hydrogen-Bonding Patterns: Key Experimental Methodologies
A multi-faceted approach is necessary to fully characterize and compare the hydrogen-bonding patterns of barbiturates and thiobarbiturates in both the solid state and in solution.
X-ray Crystallography: Visualizing Interactions in the Solid State
Principle: Single-crystal X-ray diffraction provides an atomic-resolution three-dimensional structure of a molecule, offering definitive insights into bond lengths, angles, and intermolecular interactions, including hydrogen bonds.[6]
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of the target barbiturate or thiobarbiturate are grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the crystal's unit cell and space group. The structure is then solved and refined to generate a precise model of the atomic positions.
-
Hydrogen Bond Analysis: The refined structure is analyzed to identify and characterize hydrogen bonds based on established geometric criteria (e.g., donor-acceptor distance and angle).
Causality Behind Experimental Choices: X-ray crystallography provides unambiguous, high-resolution data on the geometry of hydrogen bonds in the solid state, which is crucial for understanding the fundamental principles of molecular recognition and crystal packing.[7]
NMR Spectroscopy: Probing Interactions in Solution
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying hydrogen bonding in solution.[8][9] The chemical shift of the N-H proton is highly sensitive to its involvement in a hydrogen bond.
Experimental Protocol:
-
Sample Preparation: A series of solutions of the barbiturate or thiobarbiturate are prepared in a non-polar, deuterated solvent (e.g., chloroform-d) at varying concentrations.
-
¹H NMR Data Acquisition: ¹H NMR spectra are acquired for each sample.
-
Concentration-Dependent Studies: The chemical shift of the N-H protons is monitored as a function of concentration. A downfield shift with increasing concentration indicates the formation of intermolecular hydrogen bonds. The data can be fitted to determine association constants (Kₐ).[10]
-
Temperature-Dependent Studies: Spectra are recorded at different temperatures. A shift of the N-H proton signal to a lower frequency (upfield) with increasing temperature suggests the disruption of hydrogen bonds.
Causality Behind Experimental Choices: NMR provides critical information about hydrogen bonding in the solution phase, which more closely mimics the physiological environment where drug-receptor interactions occur. It allows for the quantification of the strength of these interactions through the determination of association constants.[11]
A Head-to-Head Comparison of Hydrogen-Bonding Characteristics
The substitution of oxygen with the less electronegative sulfur atom at the C2 position is the primary driver of the differences in hydrogen-bonding patterns between barbiturates and thiobarbiturates.[12]
Hydrogen Bond Acceptor Strength and Geometry
The carbonyl group (C=O) in barbiturates is a significantly stronger hydrogen bond acceptor than the thiocarbonyl group (C=S) in thiobarbiturates.[13] This leads to weaker and often more tilted or oblique hydrogen-bonding patterns in thiobarbiturates.[12] In solution, this manifests as a lower association constant for thiobarbiturates compared to their barbiturate analogs.[10]
Table 1: Comparative Analysis of Hydrogen-Bonding Properties
| Feature | Barbiturates | Thiobarbiturates |
| Primary H-bond Acceptor | C2=O (Carbonyl) | C2=S (Thiocarbonyl) |
| Acceptor Strength | Stronger | Weaker |
| Typical H-bond Motif | N-H···O=C | N-H···S=C |
| Supramolecular Assembly | Often form robust, linear or cyclic hydrogen-bonded networks (tapes, rosettes).[14] | Can form more varied and sometimes less stable assemblies, including tilted or oblique patterns.[12] |
| Association in Solution | Higher association constants. | Lower association constants, indicating weaker hydrogen bonding.[10] |
Supramolecular Architecture and Crystal Packing
These differences in hydrogen bond strength and geometry directly influence how the molecules pack in the solid state. Barbiturates frequently form well-defined, predictable hydrogen-bonded chains or rings.[3][14] In contrast, the introduction of the C=S group in thiobarbiturates can suppress crystallization and lead to different morphologies.[15] The weaker N-H···S=C interaction can result in more complex and varied supramolecular assemblies.[4]
Diagrammatic Representation of Comparative Hydrogen Bonding:
Caption: Comparison of hydrogen bond strength between barbiturates and thiobarbiturates.
Implications for Drug Design and Pharmacological Activity
The altered hydrogen-bonding landscape of thiobarbiturates has profound consequences for their pharmacological profiles.
-
Enhanced Lipophilicity: The substitution of a polar carbonyl group with a less polar thiocarbonyl group increases the molecule's lipophilicity.[16][17] This is a critical factor in drug design, as it enhances the ability of thiobarbiturates like thiopental to cross the blood-brain barrier, leading to a more rapid onset of anesthetic action.[16]
-
Modified Receptor Binding: The differences in hydrogen-bonding capabilities can alter the affinity and specificity of the drug for its binding site on the GABA-A receptor.[18][19] While barbiturates potentiate the effect of GABA, the precise nature of this interaction can be modulated by the hydrogen-bonding pattern, affecting the drug's potency and duration of action.[1][20]
Logical Workflow for Comparative Drug Analysis:
Caption: Workflow for correlating molecular structure with biological activity.
Conclusion
The substitution of the C2 carbonyl oxygen in barbiturates with a sulfur atom to form thiobarbiturates initiates a cascade of effects rooted in the fundamental differences in hydrogen-bonding patterns. The weaker hydrogen bond accepting ability of the thiocarbonyl group leads to altered supramolecular structures and increased lipophilicity. These molecular-level changes have significant ramifications for the pharmacological properties of these drugs, including their pharmacokinetics and pharmacodynamics. For drug development professionals, a comprehensive understanding of these structure-activity relationships, elucidated through robust experimental techniques like X-ray crystallography and NMR spectroscopy, is indispensable for the rational design of novel therapeutics with optimized efficacy and safety profiles.
References
-
Langer, M., et al. (2021). Comparing C2=O and C2=S Barbiturates: Different Hydrogen-Bonding Patterns of Thiobarbiturates in Solution and the Solid State. International Journal of Molecular Sciences, 22(23), 12679. [Link]
-
Langer, M., et al. (2021). Comparing C2=O and C2=S Barbiturates: Different Hydrogen-Bonding Patterns of Thiobarbiturates in Solution and the Solid State. ResearchGate. [Link]
-
Gelbrich, T., & Griesser, U. J. (2017). Buthalital and methitural – 5,5-substituted derivatives of 2-thiobarbituric acid forming the same type of hydrogen-bonded chain. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1908–1912. [Link]
-
Fábián, L., & Kálmán, A. (2014). Crystal Polymorphs of Barbital: News about a Classic Polymorphic System. Molecular Pharmaceutics, 11(10), 3538–3547. [Link]
-
Zeev, O., et al. (2008). Recognition of Anesthetic Barbiturates by a Protein Binding Site: A High Resolution Structural Analysis. PLoS ONE, 3(3), e1784. [Link]
-
Pavel, C. C., et al. (2008). QSAR STUDY ON THE ANAESTHETIC ACTIVITY OF SOME BARBITURATES AND THIOBARBITURATES. Revue Roumaine de Chimie, 53(11), 1033-1042. [Link]
-
Palusiak, M. (2008). Hydrogen bonding interactions with the thiocarbonyl π-system. ResearchGate. [Link]
-
Wikipedia. (n.d.). Barbiturate. Wikipedia. [Link]
-
Shishkina, A. V., et al. (2023). Supramolecular Assemblies of Melamine-2-Thiobarbiturate and Melamine-Barbiturate-2-Thiobarbiturate: Experimental and Theoretical Studies. International Journal of Molecular Sciences, 24(17), 13217. [Link]
-
Kumar, A., et al. (2023). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Organics, 5(1), 17-42. [Link]
-
Langer, M., et al. (2021). Comparing C2=O and C2=S Barbiturates: Different Hydrogen-Bonding Patterns of Thiobarbiturates in Solution and the Solid State. PubMed. [Link]
-
Chang, S. K., et al. (1988). Hydrogen bonding and molecular recognition: synthetic, complexation, and structural studies on barbiturate binding to an artificial receptor. Journal of the American Chemical Society, 110(15), 5006-5007. [Link]
-
Brown, J. H., & Taylor, P. (2023). Barbiturates. StatPearls. [Link]
-
Kępczyńska, E., et al. (2007). Lipophilicity of thiobarbiturates determined by TLC. Acta Poloniae Pharmaceutica, 64(4), 295-302. [Link]
-
Gelbrich, T., & Griesser, U. J. (2017). (a) Simplified representation of a molecule of a 5,5-disubstituted... ResearchGate. [Link]
-
Beer, P. D., et al. (2000). Structural Studies on Hydrogen‐Bonding Receptors for Barbiturate Guests That Use Metal Ions as Allosteric Inhibitors. Chemistry – A European Journal, 6(14), 2548-2556. [Link]
-
Thompson, S. A., et al. (1998). Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination. British Journal of Pharmacology, 123(6), 1251–1257. [Link]
-
Wikipedia. (n.d.). GABAA receptor. Wikipedia. [Link]
-
Yagai, S., et al. (2013). Fluorescent supramolecular polymers of barbiturate dyes with thiophene-cored twisted π-systems. Chemical Communications, 49(51), 5748-5750. [Link]
-
Kępczyńska, E., et al. (2007). LIPOPHILICITY OF THIOBARBITURATES DETERMINED BY TLC. Acta Poloniae Pharmaceutica. [Link]
-
Mohamed, A. A., et al. (2005). Supramolecular Gold(I) Thiobarbiturate Chemistry: Combining Aurophilicity and Hydrogen Bonding to Make Polymers, Sheets, and Networks. Inorganic Chemistry, 44(25), 9403–9411. [Link]
-
Williams, R. S. (1959). Barbiturate Differentiation by Chemical Microscopy. Journal of Criminal Law, Criminology, and Police Science, 50(3), 308-312. [Link]
-
Mathers, D. A., et al. (2007). Barbiturate activation and modulation of GABA(A) receptors in neocortex. Neuropharmacology, 52(5), 1251-1259. [Link]
-
Franz, A. (n.d.). 1. NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. Undergraduate Research Center. [Link]
-
Langer, M., et al. (2021). Comparing C2=O and C2=S Barbiturates: Different Hydrogen-Bonding Patterns of Thiobarbiturates in Solution and the Solid State. ProQuest. [Link]
-
Shishkina, A. V., et al. (2022). Salts of barbituric and 2-thiobarbituric acids with imidazole: polymorphism, supramolecular structure, thermal stability and water solubility. New Journal of Chemistry, 46(14), 6523-6534. [Link]
-
Stec, W. J., & Boryski, J. (2008). Recognition of Anesthetic Barbiturates by a Protein Binding Site: A High Resolution Structural Analysis. PLOS ONE. [Link]
-
Lesarri, A., et al. (2020). Sulfur Hydrogen Bonding and Internal Dynamics in the Monohydrates of Thenyl Mercaptan and Thenyl Alcohol. Physical Chemistry Chemical Physics, 22(23), 13038-13044. [Link]
-
Pyka, A., et al. (2005). Lipophilicity of Barbiturates Determined by TLC. ResearchGate. [Link]
-
Limbach, H. H. (2006). Guest Editorial: NMR Spectroscopy of Hydrogen‐Bonded Systems. Magnetic Resonance in Chemistry, 44(S1), S1-S2. [Link]
Sources
- 1. Barbiturate - Wikipedia [en.wikipedia.org]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. Buthalital and methitural – 5,5-substituted derivatives of 2-thiobarbituric acid forming the same type of hydrogen-bonded chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Crystal Polymorphs of Barbital: News about a Classic Polymorphic System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urc.ucdavis.edu [urc.ucdavis.edu]
- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 10. Comparing C2=O and C2=S Barbiturates: Different Hydrogen-Bonding Patterns of Thiobarbiturates in Solution and the Solid State - ProQuest [proquest.com]
- 11. Comparing C2=O and C2=S Barbiturates: Different Hydrogen-Bonding Patterns of Thiobarbiturates in Solution and the Solid State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparing C2=O and C2=S Barbiturates: Different Hydrogen-Bonding Patterns of Thiobarbiturates in Solution and the Solid State [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ptfarm.pl [ptfarm.pl]
- 18. researchgate.net [researchgate.net]
- 19. Recognition of Anesthetic Barbiturates by a Protein Binding Site: A High Resolution Structural Analysis | PLOS One [journals.plos.org]
- 20. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
